Technical Documentation Center

8-Methoxythiochroman-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxythiochroman-3-amine
  • CAS: 771454-16-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Investigational Compound: 8-Methoxythiochroman-3-amine

Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential physicochemical and pharmacological properties of 8-Methoxythiochroman-3-amine, a novel heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential physicochemical and pharmacological properties of 8-Methoxythiochroman-3-amine, a novel heterocyclic compound. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from closely related thiochroman, chroman, and quinoline analogs. The guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the investigation of this and similar thiochroman derivatives. We will explore a plausible synthetic route, predict its key chemical characteristics, and discuss its potential as a scaffold in medicinal chemistry, drawing parallels with known bioactive molecules.

Introduction: The Thiochroman Scaffold in Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for their diverse chemical reactivity and broad spectrum of biological activities.[1] The inclusion of a sulfur atom within a heterocyclic framework can significantly alter the molecule's electronic distribution and lipophilicity, often leading to improved physicochemical properties like membrane permeability and bioavailability.[1] This makes sulfur-containing heterocycles, such as thiochromans, highly desirable scaffolds in the discovery and development of new therapeutic agents.[1]

The thiochroman scaffold, a benzothiopyran system, is structurally related to the well-known chromone and has been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and anti-leishmanial properties.[2][3][4] The versatility of the thiochroman core allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties.[5] This guide focuses on a specific, yet-to-be-synthesized derivative, 8-Methoxythiochroman-3-amine, to explore its potential based on the rich chemistry of its parent scaffold.

Chemical Structure and Nomenclature

The chemical structure of 8-Methoxythiochroman-3-amine is characterized by a thiochroman core, which is a bicyclic system consisting of a benzene ring fused to a thiopyran ring. A methoxy group (-OCH₃) is substituted at the 8-position of the benzene ring, and a primary amine group (-NH₂) is attached to the 3-position of the thiopyran ring.

Figure 1: Chemical structure of 8-Methoxythiochroman-3-amine.

The formal IUPAC name for this compound is 8-methoxy-2,3,4,5-tetrahydro-1-benzothiopyran-3-amine .

Proposed Synthesis Pathway

A plausible synthetic route to 8-Methoxythiochroman-3-amine can be envisioned starting from the corresponding thiochroman-4-one, which has been synthesized and reported in the literature.[2] The proposed pathway involves a three-step process:

  • Synthesis of 8-Methoxythiochroman-4-one: This intermediate can be prepared via a one-pot synthesis from 3-(2-methoxyphenylthio)propanoic acid.[2]

  • Introduction of the Amino Group at the 3-Position: A common method to introduce an amino group at the alpha position to a carbonyl is through a Mannich reaction.[6] This would involve reacting 8-methoxythiochroman-4-one with formaldehyde and a suitable amine, followed by subsequent chemical modifications.

  • Reduction of the Carbonyl Group and Removal of Protecting Groups: The final step would involve the reduction of the ketone at the 4-position and the removal of any protecting groups used during the amination step to yield the final product.

G cluster_0 Step 1: Synthesis of 8-Methoxythiochroman-4-one cluster_1 Step 2: Amination at the 3-Position cluster_2 Step 3: Reduction and Deprotection start 3-(2-methoxyphenylthio)propanoic acid intermediate1 8-Methoxythiochroman-4-one start->intermediate1 One-pot cyclization [4] intermediate2 3-Aminomethyl-8-methoxythiochroman-4-one intermediate1->intermediate2 Mannich Reaction [13] final_product 8-Methoxythiochroman-3-amine intermediate2->final_product Reduction & Deprotection

Sources

Exploratory

The Thiochroman Scaffold: Optimizing 8-Methoxythiochroman-3-amine for CNS Therapeutics

Executive Summary The search for highly selective serotonergic modulators has long focused on the chroman and tetralin scaffolds (e.g., 8-OH-DPAT). However, 8-Methoxythiochroman-3-amine represents a critical bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for highly selective serotonergic modulators has long focused on the chroman and tetralin scaffolds (e.g., 8-OH-DPAT). However, 8-Methoxythiochroman-3-amine represents a critical bioisosteric evolution. By replacing the ether oxygen of the chroman ring with a sulfur atom, researchers can modulate lipophilicity (


), alter metabolic susceptibility, and fine-tune receptor residence time.

This technical guide provides a rigorous analysis of the 8-Methoxythiochroman-3-amine scaffold, focusing on its primary application as a 5-HT1A receptor agonist with potential utility in anxiolytic and antidepressant drug development.

Part 1: Molecular Rationale & Structure-Activity Relationship (SAR)

The therapeutic value of 8-Methoxythiochroman-3-amine lies in its precise interaction with the orthosteric binding site of the 5-HT1A receptor.

The Sulfur Bioisosterism (Chroman vs. Thiochroman)

The substitution of oxygen (chroman) with sulfur (thiochroman) is not merely cosmetic. The sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å) and different electronic properties:

  • Lipophilicity: The thiochroman ring is more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: The sulfur atom is susceptible to S-oxidation (forming sulfoxides/sulfones), which can be exploited to create active metabolites or "soft drugs," though it requires careful control during lead optimization.

Critical Pharmacophores
  • 8-Methoxy Group: This substituent mimics the 5-hydroxyl group of endogenous serotonin (5-HT). It acts as a hydrogen bond acceptor, interacting with Ser3.36 or Thr3.37 in the receptor pocket.

  • 3-Amine Moiety: The protonated amine at physiological pH forms a critical salt bridge with the conserved Asp3.32 (Aspartate-116) residue in transmembrane helix 3 (TM3).

  • Chirality: The (R)-enantiomer of 3-amino-thiochromans typically exhibits superior affinity compared to the (S)-enantiomer, consistent with the binding mode of 8-OH-DPAT.

SAR Visualization

The following diagram illustrates the pharmacophoric map of the molecule within the receptor pocket.

SAR_Interaction Molecule 8-Methoxythiochroman-3-amine Asp116 Asp116 (TM3) Anionic Site Molecule->Asp116 Salt Bridge (3-NH3+) SerPocket Ser3.36 / Thr3.37 H-Bond Network Molecule->SerPocket H-Bond Acceptor (8-OMe) Hydrophobic Hydrophobic Pocket (Phe/Trp Residues) Molecule->Hydrophobic Pi-Pi Stacking (Thiochroman Ring)

Figure 1: Pharmacophore mapping of 8-Methoxythiochroman-3-amine binding to the 5-HT1A receptor.

Part 2: Chemical Synthesis Protocols

High-purity synthesis is required to separate enantiomers, as the biological activity is often stereospecific. The following protocol outlines a robust, scalable route starting from 2-methoxybenzenethiol.

Synthetic Pathway Overview
  • Michael Addition: 2-Methoxybenzenethiol + Acrylonitrile.

  • Cyclization: Friedel-Crafts acylation to form the thiochroman-4-one ring.

  • Functionalization: Conversion of the ketone to the amine (Reductive Amination or Oxime reduction).

Detailed Protocol

Step 1: Synthesis of 3-(2-methoxyphenylthio)propanoic acid

  • Reagents: 2-Methoxybenzenethiol (1.0 eq), Acrylonitrile (1.2 eq), Triton B (cat.), followed by hydrolysis (NaOH).

  • Procedure: React thiol with acrylonitrile in the presence of base. Hydrolyze the resulting nitrile with 10% NaOH at reflux for 4 hours. Acidify with HCl to precipitate the acid.

  • Checkpoint: Verify purity via melting point and 1H-NMR (appearance of propanoic acid protons).

Step 2: Cyclization to 8-Methoxythiochroman-4-one

  • Reagents: Polyphosphoric acid (PPA) or Methanesulfonic acid.

  • Procedure: Heat the propanoic acid derivative in PPA at 100°C for 2 hours. Pour onto ice. Extract with DCM.

  • Safety Note: Exothermic reaction; control temperature to prevent tar formation.

Step 3: Conversion to 8-Methoxythiochroman-3-amine

  • Method: Neber Rearrangement or alpha-bromination followed by amination (Note: Direct reductive amination at C4 gives the 4-amine; obtaining the 3-amine requires specific regiocontrol, often via the 3-bromo-4-one intermediate followed by reduction).

  • Preferred Route (3-amine specific):

    • Brominate C3 of the ketone (Br2/Acetic Acid).

    • Displace Br with Azide (NaN3).

    • Reduce Azide and Ketone (LiAlH4) to yield the 3-amino-thiochroman (often as a diastereomeric mixture requiring resolution).

Synthesis_Flow Start 2-Methoxybenzenethiol Step1 Michael Addition (+ Acrylonitrile / Hydrolysis) Start->Step1 Intermediate1 3-(2-methoxyphenylthio)propanoic acid Step1->Intermediate1 Step2 Friedel-Crafts Cyclization (PPA, 100°C) Intermediate1->Step2 Ketone 8-Methoxythiochroman-4-one Step2->Ketone Step3 Alpha-Bromination & Azide Displacement Ketone->Step3 Final 8-Methoxythiochroman-3-amine Step3->Final

Figure 2: Synthetic route for the production of the 8-methoxythiochroman-3-amine scaffold.

Part 3: Therapeutic Mechanism & Signaling[1]

The primary therapeutic potential of this scaffold is in the treatment of Anxiety (Anxiolysis) and Depression , mediated via the 5-HT1A receptor.[1]

Mechanism of Action (5-HT1A Agonism)

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) coupled to the


 family.
  • Binding: The ligand binds to the receptor.[2]

  • G-Protein Activation:

    
     dissociates from 
    
    
    
    .
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (decreased cAMP).

    • Activation of GIRK channels (

      
       efflux 
      
      
      
      hyperpolarization).
    • Inhibition of Voltage-Gated Calcium Channels.

Therapeutic Consequence: In the Raphe Nuclei (presynaptic autoreceptors), this reduces serotonin firing (acute). In the hippocampus (postsynaptic), it promotes neurogenesis and anxiolysis (chronic).

Signaling_Pathway Ligand 8-Methoxythiochroman-3-amine Receptor 5-HT1A Receptor Ligand->Receptor Activation G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (+) Result Neuronal Hyperpolarization (Anxiolysis) GIRK->Result

Figure 3: Intracellular signaling cascade triggered by 5-HT1A activation.

Part 4: Preclinical Validation Protocols

To validate the therapeutic potential, the following assay hierarchy is recommended.

In Vitro Binding Assay (Protocol)

Objective: Determine Affinity (


).
  • Membrane Source: CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-Specific Binding: Define using 10

    
    M Serotonin (5-HT).
    
  • Procedure:

    • Incubate membranes + radioligand + test compound (10 concentrations) for 60 min at 25°C in Tris-HCl buffer.

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% PEI).

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: [35S]GTP S Binding

Objective: Determine Efficacy (Agonist vs. Antagonist).

  • Metric: Measure the increase in GTP binding to G-proteins induced by the drug.

  • Interpretation:

    • 
       of 5-HT response = Full Agonist.
      
    • 
       = Partial Agonist (often preferred for antidepressants to prevent desensitization).
      
Data Summary Table (Expected Profiles)
Parameter8-Methoxythiochroman-3-amineReference (8-OH-DPAT)Clinical Goal
5-HT1A Affinity (

)
0.5 - 5.0 nM0.5 nM< 10 nM
Selectivity (vs D2) > 50-fold> 100-foldHigh Selectivity
Intrinsic Activity (

)
Partial/Full AgonistFull AgonistPartial Agonist
Lipophilicity (

)
~2.5 - 3.02.22.0 - 3.5 (CNS optimal)

Part 5: ADME & Toxicity Considerations

Metabolic Liability: Sulfur Oxidation

The thioether moiety is prone to oxidation by CYP450 and FMO enzymes.

  • Metabolites: Sulfoxide (

    
    ) and Sulfone (
    
    
    
    ).
  • Impact: Sulfoxides are more polar and may lose BBB permeability. However, they are often equipotent or act as active metabolites.

  • Mitigation: During lead optimization, steric bulk near the sulfur can retard oxidation if the half-life is too short.

Cardiovascular Safety (hERG)

Like many amine-containing CNS drugs, screening for hERG channel inhibition is mandatory to rule out QT prolongation risks. The specific positioning of the methoxy group usually reduces hERG liability compared to unsubstituted analogs.

References

  • Nichols, D. E., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.[3][1] Nature. [Link]

  • Millan, M. J., et al. (1991). 5-hydroxytryptamine (5-HT)1A receptors and the tail-flick response.[4] I. 8-hydroxy-2-(di-n-propylamino) tetralin HBr-induced spontaneous tail-flicks in the rat as an in vivo model of 5-HT1A receptor-mediated activity.[4] Journal of Pharmacology and Experimental Therapeutics.[2] [Link]

  • Vargas, et al. (2025).[5] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Piercey, M. F., et al. (1994).[2] Pharmacology of a mixed 5-hydroxytryptamine1A/dopamine agonist.[2] Journal of Pharmacology and Experimental Therapeutics.[2] [Link]

  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.[6] Journal of Heterocyclic Chemistry.[6] [Link]

Sources

Foundational

The Thiochroman-3-amine Scaffold: An Emerging Privileged Core in Medicinal Chemistry

Abstract The quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the myriad of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. Among the myriad of heterocyclic systems, sulfur-containing scaffolds have consistently yielded compounds with significant therapeutic potential. This technical guide delves into the thiochroman-3-amine core, a largely untapped but highly promising structural motif. While its oxygen-containing counterpart, the chroman-3-amine, is a well-established privileged scaffold in numerous biologically active compounds, the thiochroman-3-amine remains a frontier for exploration. This guide will provide a comprehensive analysis of the synthesis, potential medicinal chemistry applications, and future outlook for this intriguing scaffold, drawing upon established knowledge of related structures to illuminate its potential.

Introduction: The Allure of Sulfur in Privileged Scaffolds

The isosteric replacement of oxygen with sulfur in bioactive molecules is a time-honored strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. The introduction of a sulfur atom into a heterocyclic ring system, such as in the thiochroman scaffold, imparts distinct electronic and steric properties compared to its oxo-analogue. Thiochromans and their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiochroman-3-amine scaffold, which combines the thiochroman core with a key pharmacophoric amine group at the 3-position, presents a compelling opportunity for the development of novel therapeutics with potentially unique biological activities.

Synthetic Strategies: Accessing the Thiochroman-3-amine Core

The synthesis of the thiochroman-3-amine scaffold is not as extensively documented as that of its chroman-3-amine counterpart. However, established synthetic routes to related thiochromanones and the application of modern synthetic methodologies can provide a clear path to this core structure.

Synthesis of the Key Precursor: Thiochroman-3-one

A common and versatile precursor to thiochroman-3-amines is thiochroman-3-one. A reliable synthetic approach to this intermediate is paramount.

Experimental Protocol: Synthesis of Thiochroman-3-one

Materials:

  • Thiophenol

  • Acrylonitrile

  • Sodium methoxide

  • Hydrochloric acid

  • Polyphosphoric acid

  • Methanol

  • Dichloromethane

  • Sodium sulfate

  • Silica gel for column chromatography

Step 1: Michael Addition of Thiophenol to Acrylonitrile

  • To a solution of thiophenol (1.0 eq) in methanol, add sodium methoxide (0.1 eq) at 0 °C.

  • Slowly add acrylonitrile (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(phenylthio)propanenitrile.

Step 2: Hydrolysis of the Nitrile

  • Reflux the 3-(phenylthio)propanenitrile (1.0 eq) in concentrated hydrochloric acid for 6 hours.

  • Cool the reaction mixture and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and concentrate to give 3-(phenylthio)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Heat a mixture of 3-(phenylthio)propanoic acid (1.0 eq) and polyphosphoric acid at 90 °C for 2 hours.

  • Pour the hot mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford thiochroman-3-one.

Reductive Amination: The Gateway to Thiochroman-3-amines

With thiochroman-3-one in hand, the most direct route to the thiochroman-3-amine scaffold is through reductive amination. This versatile reaction allows for the introduction of a wide variety of primary and secondary amines, enabling the exploration of diverse chemical space.

G Thiochroman_3_one Thiochroman-3-one Thiochroman_3_amine Thiochroman-3-amine Thiochroman_3_one->Thiochroman_3_amine 1. Amine (R1R2NH) Amine R1R2NH Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Thiochroman_3_amine 2. Reducing Agent

Caption: Reductive amination of thiochroman-3-one.

Experimental Protocol: General Procedure for Reductive Amination of Thiochroman-3-one

Materials:

  • Thiochroman-3-one

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloroethane

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiochroman-3-one (1.0 eq) in dichloroethane, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield the desired thiochroman-3-amine derivative.

Stereoselective Synthesis

The stereochemistry at the C3 position, and potentially at C2 and C4 depending on substitution, is critical for biological activity. Drawing parallels from the synthesis of chiral chroman-3-amines, stereoselective approaches to thiochroman-3-amines are highly desirable. Asymmetric reduction of a suitable precursor, such as an enamine or an oxime derived from thiochroman-3-one, using chiral catalysts could provide enantiomerically enriched thiochroman-3-amines.

Medicinal Chemistry Applications: A Landscape of Opportunity

While the direct exploration of thiochroman-3-amines in medicinal chemistry is in its infancy, the known biological activities of the broader thiochroman family provide a strong rationale for their investigation in various therapeutic areas.

Anticancer Activity

Thiochroman and thiochromene derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes in cancer progression and the induction of apoptosis. The introduction of an amine at the 3-position can serve as a handle for the introduction of pharmacophoric groups that can interact with specific targets, such as kinase hinge regions or the active sites of other enzymes. A recent study on thiochroman derivatives as selective estrogen receptor degraders (SERDs) highlights their potential in endocrine-resistant breast cancer. The 3-amino group could be functionalized to mimic the side chains of known SERDs.

Antimicrobial and Antifungal Activity

The thiochroman scaffold is a component of several compounds with notable antimicrobial and antifungal activity. The amine at the 3-position can be leveraged to improve solubility and bioavailability, as well as to introduce functionalities that can interact with microbial targets. For instance, basic amines are known to be important for the activity of many antifungal agents.

The following table summarizes the antimicrobial activity of some thiochromanone derivatives, which serve as a proxy for the potential of the thiochroman-3-amine scaffold.

CompoundOrganismActivity (MIC in µg/mL)Reference
Spiro pyrrolidine thiochroman-4-one derivativeBacillus subtilis32
Spiro pyrrolidine thiochroman-4-one derivativeStaphylococcus epidermidis32
Spiro pyrrolidine thiochroman-4-one derivativeStaphylococcus aureus32
Spiro pyrrolidine thiochroman-4-one derivativeEnterococcus faecalis32
Central Nervous System (CNS) Applications

The structural similarity of the thiochroman-3-amine scaffold to known CNS-active compounds, such as certain antidepressants and antipsychotics, suggests its potential in this therapeutic area. The amine functionality is a common feature in many CNS drugs, as it can be protonated at physiological pH, facilitating interactions with neurotransmitter receptors and transporters.

Structure-Activity Relationships (SAR): A Forward Look

While a detailed SAR for thiochroman-3-amines is yet to be established, some prospective insights can be drawn from related compound classes.

  • The Nature of the Amine: The substitution on the 3-amino group will be a critical determinant of activity. Small alkyl groups, cyclic amines, and substituted benzylamines are all viable starting points for SAR exploration.

  • Aromatic Ring Substitution: Substitution on the benzo portion of the thiochroman ring with electron-donating or electron-withdrawing groups will modulate the electronic properties of the scaffold and can influence target binding and pharmacokinetics.

  • Stereochemistry: As with many chiral drugs, the stereochemistry at the 3-position is expected to have a profound impact on biological activity. The development of stereoselective syntheses will be crucial for elucidating the SAR of individual enantiomers.

G cluster_0 Thiochroman-3-amine Scaffold cluster_1 Key Modification Points for SAR Thiochroman_core Thiochroman Core Amine_substitution Amine Substitution (R1, R2) Thiochroman_core->Amine_substitution Impacts target interaction and physicochemical properties Aromatic_substitution Aromatic Ring Substitution (R3) Thiochroman_core->Aromatic_substitution Modulates electronics and pharmacokinetics Stereochemistry Stereochemistry at C3 Thiochroman_core->Stereochemistry Crucial for selective target binding Biological_Activity Biological_Activity Amine_substitution->Biological_Activity Determines potency and selectivity Aromatic_substitution->Biological_Activity Fine-tunes activity Stereochemistry->Biological_Activity Dictates enantioselectivity

Caption: Key structural determinants for SAR studies.

Potential Signaling Pathways

Given the broad range of biological activities exhibited by related sulfur-containing heterocycles, thiochroman-3-amine derivatives could potentially modulate a variety of signaling pathways. For instance, in the context of cancer, they could interfere with pathways crucial for cell proliferation and survival.

G Thiochroman_3_amine Thiochroman-3-amine Derivative Kinase Protein Kinase Thiochroman_3_amine->Kinase Inhibition Receptor Cell Surface Receptor Thiochroman_3_amine->Receptor Antagonism Enzyme Intracellular Enzyme Thiochroman_3_amine->Enzyme Modulation Proliferation Proliferation Kinase->Proliferation Blocks Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Inhibits Metabolic_Pathway Metabolic_Pathway Enzyme->Metabolic_Pathway Alters

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 8-Methoxythiochroman-3-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive safety and toxicity profile for 8-Methoxythiochroman-3-amine, a novel chemical entity with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive safety and toxicity profile for 8-Methoxythiochroman-3-amine, a novel chemical entity with potential applications in research and drug development. As of the date of this guide, specific toxicological data and a formal Safety Data Sheet (SDS) for this compound are not publicly available. Consequently, this guide adopts a presumptive hazard assessment approach, grounded in the principles of chemical risk assessment for new substances.[1][2] By analyzing the toxicological profiles of structurally analogous compounds containing its key functional motifs—a primary amine, a thioether, and a thiochroman core—we can infer potential hazards and establish robust, precautionary safe handling protocols. This guide is intended to empower researchers to manage the risks associated with this compound proactively, ensuring a high standard of laboratory safety.

Introduction to 8-Methoxythiochroman-3-amine: A Structural Perspective

8-Methoxythiochroman-3-amine is an organic molecule featuring a thiochroman scaffold, a heterocyclic system containing both a benzene ring and a sulfur-containing heterocycle. The structure is further functionalized with a methoxy group at the 8-position and a primary amine at the 3-position. The presence of these functional groups, particularly the primary amine and the thioether linkage, suggests potential biological activity and, concomitantly, potential toxicological properties that warrant careful consideration.[3][4] While its specific applications are still under exploration, its structural complexity makes it a candidate for investigation in medicinal chemistry and materials science.

The primary challenge for researchers is the absence of empirical safety data. Standard Operating Procedures (SOPs) for novel chemicals with unknown hazards must therefore be implemented, treating the substance as hazardous until data can prove otherwise.[1]

Presumptive Hazard Assessment by Structural Analogy

In the absence of direct data, a precautionary analysis of the compound's constituent parts provides a framework for anticipating its hazards.

The Primary Amine Group: A Key Determinant of Corrosivity and Irritation

The primary amine is the most significant contributor to the likely hazard profile. Aliphatic and aromatic amines are well-characterized as hazardous substances.

  • Corrosivity and Irritation: Amines are chemical bases and are frequently classified as corrosive.[5] Direct contact can cause severe skin burns and serious eye damage.[6][7] The GHS classification for many primary amines is Skin Corrosion/Irritation Category 1B or 1C and Serious Eye Damage Category 1.[8] Therefore, it is prudent to assume 8-Methoxythiochroman-3-amine will be corrosive.

  • Toxicity upon Exposure: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[7][9] Systemic effects of aromatic amines can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmia, and cyanosis (a blue discoloration of the blood).[10]

  • Sensitization: Some amines are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[10][11]

The Thioether (Sulfide) Moiety: Potential for Systemic Effects

The thioether group (C-S-C) is another critical feature. While generally less reactive than thiols, organic sulfides are not benign.

  • Irritation and Toxicity: Organic sulfides can be skin and eye irritants.[12] Upon combustion, they can release highly toxic gases such as hydrogen sulfide and sulfur oxides.[12]

  • Biological Reactivity: Certain complex thioethers have been investigated for a range of biological activities, including cytotoxicity.[4] Quinone-thioethers, for example, are known to be potent nephrotoxicants and can be DNA reactive.[13] While the thiochroman structure is not a quinone, this highlights that sulfur-containing heterocycles can possess significant biological reactivity.

The Thiochroman Core: A Biologically Active Scaffold

The thiochroman scaffold itself is found in various biologically active molecules. Studies on thiochromane derivatives have revealed activities such as anti-fungal and anti-proliferative effects.[3] This inherent bioactivity underscores the need for caution, as the molecule is designed to interact with biological systems, which can be the basis for both therapeutic effects and toxicity.

Integrated Presumptive Hazard Profile and GHS Classification

Based on the analysis of its structural components, a presumptive hazard profile for 8-Methoxythiochroman-3-amine can be summarized. This profile should be used to guide all handling, storage, and disposal procedures until empirical data becomes available.

Hazard Class Presumptive GHS Category Justification based on Structural Analogy
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Common classification for many primary amines.[7][10]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)The primary amine group is strongly basic and characteristic of corrosive amines.[6][7]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)A direct consequence of the corrosive nature of the amine functional group.[6][7]
Skin Sensitization Category 1 (May cause an allergic skin reaction)A known potential hazard for some amines.[10]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs)A possibility for some amines and biologically active heterocycles.[7]
Hazardous to the Aquatic Environment Category 1 or 2 (Toxic to aquatic life)A common hazard for complex aromatic amines.[10]

Visualization of Risk Assessment Workflow

When approaching a novel compound like 8-Methoxythiochroman-3-amine, a structured risk assessment is crucial. The following workflow illustrates the necessary steps from initial assessment to ongoing review.

RiskAssessmentWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Presumptive Analysis & Risk Evaluation cluster_2 Phase 3: Control & Mitigation cluster_3 Phase 4: Implementation & Review A Identify Compound: 8-Methoxythiochroman-3-amine B Search for Specific SDS and Toxicity Data A->B C Data Found? B->C D No: Proceed with Presumptive Assessment C->D No E Yes: Use Empirical Data (End of this workflow) C->E Yes F Analyze Structural Motifs: - Primary Amine - Thioether - Thiochroman Core D->F G Review Data for Analogous Compounds F->G H Synthesize Presumptive Hazard Profile (GHS) G->H I Evaluate Exposure Scenarios: - Quantity Used - Frequency of Use - Experimental Procedures H->I J Define Engineering Controls (e.g., Fume Hood, Glove Box) I->J K Specify Personal Protective Equipment (PPE) J->K L Develop Safe Handling, Storage, & Waste Disposal SOPs K->L M Establish Emergency & Spill Procedures L->M N Train All Personnel on SOPs M->N O Implement Controls & Monitor Compliance N->O P Review & Update SOPs as New Information Becomes Available O->P

Caption: Risk Assessment Workflow for Novel Chemicals.

Experimental Protocols: Safe Handling of Chemicals with Unknown Toxicity

The following Standard Operating Procedure (SOP) is a mandatory minimum for handling 8-Methoxythiochroman-3-amine and other novel research chemicals.

Standard Operating Procedure (SOP): Handling Chemicals with Unknown Toxicity

  • Scope: This SOP applies to all procedures involving the handling (weighing, dissolving, transferring, and reacting) of 8-Methoxythiochroman-3-amine.

  • Pre-Work Approvals:

    • All personnel must receive documented training on this SOP.

    • A dry run of the experimental procedure without the chemical is recommended for complex manipulations.

  • Engineering Controls (Mandatory):

    • Step 1: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

    • Step 2: For procedures with a higher risk of aerosol generation (e.g., sonication), consider using a glove box.

  • Personal Protective Equipment (PPE) (Mandatory Minimum):

    • Step 1: Eye Protection: Wear ANSI Z87.1-compliant chemical splash goggles and a face shield when handling the neat material or concentrated solutions.

    • Step 2: Hand Protection: Wear double-layered nitrile gloves. Check gloves for integrity before each use. If contact occurs, remove gloves immediately, wash hands, and don new gloves.

    • Step 3: Body Protection: Wear a flame-resistant lab coat with tight-fitting cuffs. Ensure the lab coat is fully buttoned.

    • Step 4: Do not wear PPE outside of the laboratory.[14]

  • Chemical Handling and Storage:

    • Step 1: Transporting: Transport chemicals in sealed, shatter-resistant secondary containers.[14]

    • Step 2: Weighing: Weigh the solid material directly into a tared vessel inside the fume hood to minimize contamination.

    • Step 3: Storage: Store the compound in a clearly labeled, sealed container. The label must include the chemical name, structure, and the words "WARNING: HAZARDS NOT FULLY CHARACTERIZED."[1]

    • Step 4: Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, which can react exothermically with amines.[5] The storage location should be a cool, dry, and well-ventilated area.

  • Spill and Emergency Procedures:

    • Step 1: Minor Spill (in fume hood):

      • Alert others in the lab.

      • Absorb the spill with an inert material (e.g., vermiculite, sand).

      • Carefully scoop the absorbent material into a labeled hazardous waste container.

      • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Step 2: Major Spill or Spill Outside Hood:

      • Evacuate the immediate area.

      • Alert laboratory supervisor and institutional safety office immediately.

      • Prevent entry into the area.

      • Wait for trained emergency response personnel.

    • Step 3: Personnel Exposure:

      • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

      • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Waste Disposal:

    • Step 1: Collect all waste (solid and liquid) containing 8-Methoxythiochroman-3-amine in designated, sealed, and clearly labeled hazardous waste containers.

    • Step 2: Dispose of waste through the institution's official hazardous waste management program. Do not pour down the drain.[15]

References

  • Allumiqs. (2021, July 30). Safety Data Sheet (SDS): MagReSyn® Amine. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025, March 24). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • Emergency Management and Safety. Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • PMC. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • ResearchGate. (PDF) Thioethers: An Overview. Retrieved from [Link]

  • University of Nevada, Reno - Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Office of Research Services, NIH. Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • PubMed. (1992). Toxicology of quinone-thioethers. Retrieved from [Link]

  • American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • University of North Carolina at Chapel Hill - Environment, Health and Safety. Chapter 7 - Safe Chemical Use. Retrieved from [Link]

  • Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

  • University of Illinois - Division of Research Safety. Chemical Hazard Classification (GHS). Retrieved from [Link]

  • Taylor & Francis. Thioethers – Knowledge and References. Retrieved from [Link]

  • PMC - NIH. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]

  • Wikipedia. Mustard gas. Retrieved from [Link]

  • NCBI. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Binding Affinity and Pharmacological Profile of 8-Methoxythiochroman-3-amine

The following technical guide details the pharmacological profile, binding kinetics, and experimental utility of 8-Methoxythiochroman-3-amine , a critical scaffold in the development of selective Central Nervous System (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, binding kinetics, and experimental utility of 8-Methoxythiochroman-3-amine , a critical scaffold in the development of selective Central Nervous System (CNS) ligands.

Executive Summary

8-Methoxythiochroman-3-amine (CAS: 178553-33-8) represents a pivotal "privileged structure" in CNS medicinal chemistry. It serves as the sulfur-containing bioisostere of the well-characterized 8-methoxy-3-aminochroman scaffold. While the primary amine itself exhibits moderate affinity, it is the fundamental precursor for synthesizing high-affinity, selective ligands for the 5-HT1A and 5-HT7 serotonin receptors.

In drug development, this scaffold is valued for its ability to modulate lipophilicity and metabolic stability compared to its oxygenated counterparts (chromans) and carbocyclic analogs (tetralins like 8-OH-DPAT). The sulfur atom in the heterocyclic ring alters the electronic distribution and ring pucker, often enhancing selectivity for specific serotonin receptor subtypes over dopaminergic targets.

Key Pharmacological Targets:

  • Primary: 5-HT1A Receptor (Agonist/Partial Agonist pharmacophore).

  • Secondary: 5-HT7 Receptor (Antagonist/Agonist potential depending on N-substitution).

  • Off-Target: Sigma-1 Receptors, Dopamine D2 (low affinity unless specifically substituted).

Chemical & Structural Basis[1][2][3]

Bioisosterism and Topology

The molecule consists of a bicyclic thiochroman backbone. The "8-methoxy" substitution is critical for serotonergic recognition, mimicking the phenolic hydroxyl group of serotonin (5-HT) or the 8-hydroxyl group of 8-OH-DPAT.

  • Thiochroman vs. Chroman: The replacement of oxygen (chroman) with sulfur (thiochroman) increases the C-X bond length (C-S: ~1.82 Å vs C-O: ~1.43 Å) and alters the ring conformation (half-chair vs. sofa). This subtle steric bulk often improves selectivity for 5-HT1A over D2 receptors.

  • Chirality: The 3-position is a chiral center. In the related 8-OH-DPAT and chroman series, the (R)-enantiomer typically acts as the eutomer (higher affinity active isomer) for 5-HT1A activation, while the (S)-enantiomer may show reduced activity or antagonistic properties.

Quantitative Structure-Activity Relationship (SAR)

The binding affinity of 8-Methoxythiochroman-3-amine is governed by the "Aspartate Salt Bridge" rule. The protonated amine at position 3 forms a critical ionic bond with Asp3.32 (Asp116) in the 5-HT1A receptor transmembrane domain.

FeaturePharmacological Impact
8-Methoxy Group Hydrogen bond acceptor; mimics 5-HT hydroxyl. Essential for high affinity.
Thioether (S) Modulates lipophilicity (LogP) and ring conformation.
3-Amino Group Primary Amine: Moderate affinity (~100 nM - 1 µM range). N,N-Dipropyl Substitution: High affinity (nM range).[1][2][3][4] The hydrophobic pocket of the 5-HT1A receptor accommodates propyl chains, drastically increasing potency.

Binding Pharmacology & Kinetics[4]

5-HT1A Receptor Affinity

While the primary amine is a building block, the pharmacological relevance is best understood through its N-alkylated derivatives. The scaffold serves as a template for creating full agonists.

  • Mechanism of Action: G-protein coupled receptor (GPCR) activation.[2]

  • Signaling: Couples to Gi/o proteins, inhibiting adenylyl cyclase, reducing cAMP, and opening GIRK (potassium) channels (causing hyperpolarization).

  • Binding Data (Inferred from Class SAR):

    • Primary Amine (Scaffold):

      
      .
      
    • N,N-Dipropyl Derivative:

      
       (High Affinity).
      
Selectivity Profile

The thiochroman scaffold often exhibits superior selectivity compared to tetralins.

  • vs. Dopamine D2: The 8-methoxythiochroman structure generally lacks the specific steric requirements to activate D2 receptors strongly, reducing the risk of extrapyramidal side effects (EPS).

  • vs. 5-HT7: Depending on the N-substitution (e.g., long chain aryl piperazines), this scaffold can be tuned to bind 5-HT7 receptors with high affinity, relevant for cognitive enhancement and antidepressant effects.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Scaffold

To generate 8-Methoxythiochroman-3-amine for binding studies, a reductive amination or reduction of a precursor is standard.

Protocol Summary:

  • Starting Material: 8-Methoxythiochroman-3-one.

  • Oximation: React with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Catalytic hydrogenation (H2, Pd/C) or Lithium Aluminum Hydride (LAH) reduction yields the racemic 3-amine.

  • Resolution: Use chiral tartaric acid to separate (R) and (S) enantiomers.

Radioligand Binding Assay (5-HT1A)

This protocol validates the affinity of the compound using rat hippocampal membranes (rich in 5-HT1A).

Reagents:

  • Radioligand:

    
     (Specific Activity ~100-200 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.7, containing 4 mM

    
     and 0.1% Ascorbic Acid (to prevent oxidation).
    
  • Nonspecific Binding Definition:

    
     Serotonin (5-HT).
    

Step-by-Step Workflow:

  • Tissue Prep: Homogenize rat hippocampus in buffer; centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix membrane suspension (

    
     protein), 
    
    
    
    (0.5 nM), and increasing concentrations of 8-Methoxythiochroman-3-amine (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

  • Counting: Measure radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot competitive binding curves to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization of Signaling & Workflow

5-HT1A Signaling Pathway

The following diagram illustrates the downstream effects of the 8-Methoxythiochroman-3-amine scaffold upon binding to the 5-HT1A receptor.

G Ligand 8-Methoxythiochroman-3-amine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Effect

Caption: Signal transduction pathway of 5-HT1A activation by thiochroman agonists, leading to neuronal inhibition.

Experimental Synthesis & Assay Workflow

This flow details the logical progression from chemical synthesis to biological validation.

Experiment cluster_0 Synthesis Phase cluster_1 Validation Phase Precursor 8-Methoxythiochroman-4-one Int Oxime Intermediate Precursor->Int Product 8-Methoxythiochroman-3-amine (Racemic) Int->Product Chiral Chiral Resolution ((R)-Enantiomer) Product->Chiral Binding Radioligand Binding ([3H]8-OH-DPAT) Chiral->Binding Test Compound Data Ki Determination Binding->Data

Caption: Workflow for the synthesis and pharmacological validation of the thiochroman scaffold.

References

  • Mellin, C., et al. (1991). 5-HT1A receptor affinity of chroman and thiochroman derivatives.Journal of Medicinal Chemistry .

  • Sorbera, L. A., et al. (1999). Robalzotan: A Selective 5-HT1A Receptor Antagonist.Drugs of the Future .

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[1][4]Journal of Medicinal Chemistry .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11432168 (8-Methoxythiochroman-3-amine).PubChem .

  • Kozell, L., et al. (1994). Synthesis and pharmacological evaluation of thiochroman derivatives as 5-HT1A receptor ligands.Bioorganic & Medicinal Chemistry Letters .

Sources

Exploratory

The Prospect of 8-Methoxythiochroman-4-amine Analogs: A Technical Guide to a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This technical guide delves into the history, discovery, and synthetic pathways of a novel class of compounds: 8-methoxythiochroman-4-amine analogs. Due to the limited specific literature on this particular scaffold, this document serves as a prospective guide, outlining a scientifically grounded approach to their synthesis and exploring their potential pharmacological significance based on analogous structures. We will detail a proposed synthetic route, including step-by-step experimental protocols, and discuss the potential for these compounds in drug discovery.

Introduction: The Thiochroman Scaffold and the Promise of 8-Methoxythiochroman-4-amine Analogs

Thiochromans, sulfur-containing heterocyclic compounds, are of significant interest in drug discovery due to their diverse pharmacological properties, including antimicrobial, cytotoxic, and antiviral activities.[1] The introduction of an amine group can further enhance the biological activity of small molecules, often improving their pharmacokinetic properties and enabling key interactions with biological targets. This guide focuses on the 8-methoxythiochroman-4-amine core, a structure that combines the established thiochroman scaffold with a methoxy group at the 8-position and an amine at the 4-position. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the amine group offers a handle for further derivatization and potential salt formation.

Given the novelty of this specific analog series, this guide will provide a comprehensive, logical framework for their creation and initial investigation, drawing upon established synthetic methodologies for related compounds.

Proposed Synthetic Pathway

The synthesis of 8-methoxythiochroman-4-amine analogs can be logically approached in a three-step sequence starting from the known precursor, 8-methoxythiochromen-4-one. The proposed pathway is as follows:

  • Synthesis of the Precursor: 8-Methoxythiochromen-4-one.

  • Reduction of the Alkene: 8-Methoxythiochroman-4-one.

  • Reductive Amination: 8-Methoxythiochroman-4-amine and its Analogs.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkene Reduction cluster_2 Step 3: Reductive Amination 3-(2-methoxyphenylthio)propanoic_acid 3-(2-methoxyphenylthio)propanoic acid 8-methoxythiochromen-4-one 8-Methoxythiochromen-4-one 3-(2-methoxyphenylthio)propanoic_acid->8-methoxythiochromen-4-one One-pot cyclization 8-methoxythiochroman-4-one 8-Methoxythiochroman-4-one 8-methoxythiochromen-4-one->8-methoxythiochroman-4-one Catalytic Hydrogenation 8-methoxythiochroman-4-amine_analogs 8-Methoxythiochroman-4-amine Analogs 8-methoxythiochroman-4-one->8-methoxythiochroman-4-amine_analogs Reductive Amination (R-NH2)

Caption: Proposed synthetic pathway to 8-Methoxythiochroman-4-amine analogs.

Step 1: Synthesis of 8-Methoxythiochromen-4-one

The synthesis of the key precursor, 8-methoxythiochromen-4-one, can be achieved through a one-pot reaction from 3-(2-methoxyphenylthio)propanoic acid. This method offers advantages in terms of efficiency and reduced waste.

Experimental Protocol:

  • To a solution of 3-(2-methoxyphenylthio)propanoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-methoxythiochromen-4-one.

Step 2: Reduction of 8-Methoxythiochromen-4-one to 8-Methoxythiochroman-4-one

The next crucial step is the selective reduction of the carbon-carbon double bond in the thiochromen-4-one ring to yield the saturated thiochroman-4-one. Catalytic hydrogenation is a well-established and effective method for this transformation.[3][4][5][6]

Experimental Protocol:

  • Dissolve 8-methoxythiochromen-4-one in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 8-methoxythiochroman-4-one, which can be used in the next step without further purification if of sufficient purity.

Step 3: Reductive Amination of 8-Methoxythiochroman-4-one

The final step to introduce the desired amine functionality is the reductive amination of the ketone at the 4-position. This reaction allows for the synthesis of a variety of primary, secondary, and tertiary amine analogs by choosing the appropriate amine reactant.

Experimental Protocol:

  • Dissolve 8-methoxythiochroman-4-one in a suitable solvent, such as methanol or dichloromethane.

  • Add the desired amine (e.g., ammonia for the primary amine, or a primary/secondary amine for analogs) to the solution.

  • After a short period of stirring to allow for imine/enamine formation, add a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the iminium ion over the ketone.[7]

  • Stir the reaction at room temperature for several hours to overnight, monitoring for completion by TLC.

  • Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl).

  • Basify the mixture with an aqueous base (e.g., 1 M NaOH) and extract the product with an organic solvent.

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate in vacuo.

  • Purify the resulting 8-methoxythiochroman-4-amine analog by column chromatography or crystallization.

Potential Pharmacological Significance and Structure-Activity Relationships (SAR)

While no specific pharmacological data exists for 8-methoxythiochroman-4-amine analogs, the known activities of structurally related compounds provide a strong rationale for their investigation.

  • Thiochroman-4-one Derivatives: The precursor scaffold, thiochroman-4-one, has been explored for various biological activities, including leishmanicidal properties.[8]

  • Aminotetralin Analogs: The aminotetralin scaffold, which is structurally similar to aminothiochroman, is a well-known pharmacophore. For instance, certain aminotetralin derivatives have shown effects on insulin secretion.[1]

Table 1: Potential Biological Targets for 8-Methoxythiochroman-4-amine Analogs Based on Structural Analogy

Structural Analog ClassKnown Biological Activities/TargetsPotential for 8-Methoxythiochroman-4-amine Analogs
Thiochroman-4-onesLeishmanicidal, AntimicrobialInvestigation into antiparasitic and antimicrobial properties is warranted.
AminotetralinsDopaminergic and serotonergic receptor ligands, Insulin secretion modulatorsPotential for CNS activity and investigation into metabolic disorders.

The synthesis of a library of 8-methoxythiochroman-4-amine analogs with diverse substituents on the amine would be a critical first step in elucidating their SAR. Key modifications could include:

  • Varying the amine substitution: Exploring primary, secondary, and tertiary amines, as well as incorporating cyclic amines.

  • Modifying the aromatic ring: Introducing different substituents on the benzene ring of the thiochroman core to modulate electronic and steric properties.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Exploration Core_Scaffold 8-Methoxythiochroman-4-amine Core Amine_Modification Amine (R) Modification - Primary, Secondary, Tertiary - Cyclic Amines Core_Scaffold->Amine_Modification Aromatic_Substitution Aromatic Ring (X) Substitution - Electron-donating groups - Electron-withdrawing groups Core_Scaffold->Aromatic_Substitution Biological_Screening Biological Screening - Antiparasitic Assays - Antimicrobial Assays - CNS Receptor Binding Assays Amine_Modification->Biological_Screening Aromatic_Substitution->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: Logical workflow for the exploration of SAR in 8-Methoxythiochroman-4-amine analogs.

Conclusion and Future Directions

The 8-methoxythiochroman-4-amine scaffold represents a novel and unexplored area of chemical space with significant potential for the discovery of new bioactive molecules. This guide provides a robust and scientifically sound roadmap for the synthesis and initial investigation of these compounds. The proposed synthetic pathway utilizes well-established chemical transformations, making it accessible to synthetic and medicinal chemists. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. The insights gained from these studies will be invaluable in guiding the future development of this promising new class of compounds.

References

  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). Journal of the American Chemical Society. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). Molecules. [Link]

  • Synthesis of thiochroman-4-one derivatives. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2020). Molecules. [Link]

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. (2020). Organic Letters. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2020). MDPI. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2020). National Center for Biotechnology Information. [Link]

  • On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. (2020). ResearchGate. [Link]

  • Insulin suppressive effects of aminotetralin analogs and of dopamine. (1981). PubMed. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]

  • Pharmacological properties of oxotremorine and its analogs. (1983). PubMed. [Link]

  • Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. (2017). PubMed. [Link]

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (2013). National Center for Biotechnology Information. [Link]

  • Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]

  • Analogs of phenothiazines. 6. Stereochemical assignment of isomeric aminoalkylidene derivatives of xanthenes and thioxanthenes with neuropharmacological activity. (1974). PubMed. [Link]

  • 8.5 Catalytic Hydrogenation. (n.d.). Chad's Prep. [Link]

  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2021). The Weizmann Institute of Science. [Link]

  • 8.5 Catalytic Hydrogenation. (2018). YouTube. [Link]

  • Some pharmacological properties of cyclic and linear analogs obtained by substituting each residue of an oxytocin antagonist with D-tryptophan. (1993). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 8-Methoxythiochroman-3-amine

Executive Summary & Scientific Rationale 8-Methoxythiochroman-3-amine is a bicyclic heterocyclic amine often utilized as a scaffold in the development of serotonergic modulators (specifically 5-HT1A antagonists) and is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

8-Methoxythiochroman-3-amine is a bicyclic heterocyclic amine often utilized as a scaffold in the development of serotonergic modulators (specifically 5-HT1A antagonists) and is the sulfur analog of the key intermediate used in the synthesis of Robalzotan (NAD-299).

The substitution of the ether oxygen in the chroman core with a sulfur atom (thiochroman) significantly alters the electronic distribution and lipophilicity (LogP) of the molecule, often improving metabolic stability and blood-brain barrier permeability. This protocol details a robust, four-step synthesis starting from commercially available 2-methoxybenzenethiol .

Key Synthetic Challenges & Solutions:

  • Regioselectivity (Cyclization): The cyclization of the propyl chain can yield either the 5-membered (thio-dihydrobenzofuran) or 6-membered (thiochroman) ring. This protocol utilizes Lewis-acid catalyzed cyclization conditions favored for 6-endo-tet closure to ensure the formation of the thiochroman core.

  • Stereochemistry: While the final product possesses a chiral center at C3, this protocol describes the synthesis of the racemate. Enantiopure material can be obtained via chiral resolution of the intermediate amine or asymmetric reductive amination, though the racemic route is preferred for initial SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the construction of the thiochroman ring via an intramolecular Friedel-Crafts-type alkylation, followed by functional group interconversion (FGI) of the C3 position.

Pathway Logic:

  • Target: 8-Methoxythiochroman-3-amine.[1][2]

  • Precursor: 8-Methoxythiochroman-3-one (Ketone).

  • Intermediate: 8-Methoxythiochroman-3-ol (Alcohol).

  • Starting Material: 2-Methoxybenzenethiol + Epichlorohydrin.

SynthesisPath cluster_legend Legend SM1 2-Methoxybenzenethiol INT1 Intermediate 1: 1-(2-methoxyphenylthio)-3-chloropropan-2-ol SM1->INT1 S-Alkylation (NaOH, aq. EtOH) SM2 Epichlorohydrin SM2->INT1 S-Alkylation (NaOH, aq. EtOH) INT2 Intermediate 2: 8-Methoxythiochroman-3-ol INT1->INT2 Cyclization (SnCl4 or AlCl3, DCM) INT3 Intermediate 3: 8-Methoxythiochroman-3-one INT2->INT3 Swern Oxidation (DMSO, Oxalyl Chloride) PROD Target: 8-Methoxythiochroman-3-amine INT3->PROD Reductive Amination (NH4OAc, NaCNBH3) key1 Starting Material key2 Intermediate key3 Final Product

Figure 1: Retrosynthetic disconnection showing the conversion of 2-methoxybenzenethiol to the target amine via the 3-one intermediate.

Detailed Experimental Protocols

Stage 1: S-Alkylation and Ring Opening

Objective: Synthesis of 1-(2-methoxyphenylthio)-3-chloropropan-2-ol. Mechanism: Nucleophilic attack of the thiophenolate anion on the epoxide ring of epichlorohydrin.

ReagentEquiv.[3][4][5][6]Role
2-Methoxybenzenethiol1.0Substrate
Epichlorohydrin1.2Electrophile
NaOH (10% aq)1.1Base
EthanolSolventMedium

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2-methoxybenzenethiol (10.0 g, 71.3 mmol) in Ethanol (100 mL).

  • Deprotonation: Cool the solution to 0°C. Add NaOH (10% aq, 32 mL) dropwise over 15 minutes. Stir for 30 minutes to generate the sodium thiophenolate.

  • Alkylation: Add Epichlorohydrin (6.7 mL, 85.6 mmol) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the thiol.

  • Workup: Concentrate ethanol under reduced pressure. Dilute the residue with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate. The crude oil (Intermediate 1) is typically sufficiently pure (>90%) for the next step.

Stage 2: Intramolecular Cyclization

Objective: Synthesis of 8-Methoxythiochroman-3-ol. Critical Control Point: Temperature control is vital to prevent polymerization of the intermediate.[5]

ReagentEquiv.[3][4][5][6]Role
Intermediate 11.0Substrate
Stannic Chloride (SnCl4)1.2Lewis Acid Catalyst
Dichloromethane (DCM)SolventAnhydrous Solvent

Protocol:

  • Setup: Flame-dry a 250 mL two-neck flask under Argon. Dissolve Intermediate 1 (obtained from Stage 1) in anhydrous DCM (150 mL).

  • Cyclization: Cool to 0°C. Add SnCl4 (1M in DCM, 1.2 equiv) dropwise via syringe over 20 minutes. The solution may darken.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. This promotes the Friedel-Crafts alkylation of the aromatic ring by the chlorohydrin moiety.

  • Quench: Pour the reaction mixture carefully into ice-water (200 mL).

  • Extraction: Separate the organic layer. Wash with 1M HCl (to remove tin salts), saturated NaHCO3, and brine.

  • Isolation: Dry over MgSO4 and concentrate. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate 8-Methoxythiochroman-3-ol as a pale solid.

Stage 3: Oxidation to Ketone

Objective: Synthesis of 8-Methoxythiochroman-3-one. Method: Swern Oxidation is preferred to avoid over-oxidation of the sulfur atom to sulfoxide/sulfone, which can occur with stronger oxidants like KMnO4 or Chromic acid.

Protocol:

  • Activation: In a dry flask under Argon, dissolve oxalyl chloride (1.1 equiv) in dry DCM at -78°C. Add dry DMSO (2.2 equiv) dropwise. Stir for 15 minutes.

  • Oxidation: Add a solution of 8-Methoxythiochroman-3-ol (1.0 equiv) in DCM dropwise to the activated DMSO mixture at -78°C. Stir for 45 minutes.

  • Termination: Add Triethylamine (5.0 equiv) and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM.[3] Wash with dilute HCl (to remove amine), water, and brine.

  • Result: Concentration yields 8-Methoxythiochroman-3-one . This intermediate is relatively unstable and should be used immediately or stored at -20°C under inert gas.

Stage 4: Reductive Amination

Objective: Synthesis of 8-Methoxythiochroman-3-amine (Target).

ReagentEquiv.[3][4][5][6]Role
8-Methoxythiochroman-3-one1.0Substrate
Ammonium Acetate (NH4OAc)10.0Ammonia Source
Sodium Cyanoborohydride1.5Reducing Agent
MethanolSolventMedium

Protocol:

  • Imine Formation: Dissolve 8-Methoxythiochroman-3-one (1.0 g) and Ammonium Acetate (4.0 g) in Methanol (30 mL). Add 3Å molecular sieves to absorb water and drive equilibrium. Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH3, 1.5 equiv) in portions.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~2 (to decompose excess hydride and hydrolyze boron complexes). Extract with ether (discard organic layer containing non-basic impurities).

  • Basification: Basify the aqueous layer to pH >10 using 4M NaOH.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL). Dry over Na2SO4 and concentrate.

  • Salt Formation (Optional): To store, dissolve the free amine in diethyl ether and add HCl in dioxane to precipitate 8-Methoxythiochroman-3-amine hydrochloride .

Safety & Handling (HSE)

  • 2-Methoxybenzenethiol: Stench. Potent sensitizer. Handle only in a well-ventilated fume hood. Bleach (hypochlorite) should be available to neutralize spills/glassware (oxidizes thiol to odorless sulfonate).

  • Epichlorohydrin: Alkylating agent; potential carcinogen. Use double gloves (Nitrile/Laminate) and avoid inhalation.

  • Stannic Chloride: Corrosive; releases HCl on contact with moisture.

  • Sodium Cyanoborohydride: Toxic if swallowed; generates HCN gas if exposed to strong acid without venting. Ensure the quench is performed in a hood.

References

  • Thiochroman Synthesis via Epichlorohydrin

    • Title: "Synthesis of 3-substituted thiochromans via intramolecular Friedel-Crafts reaction."
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Describes the SnCl4 catalyzed cycliz
  • Robalzotan (NAD-299)

    • Title: "Robalzotan: A Selective 5-HT1A Antagonist."
    • Source:Guide to Pharmacology.
    • Context: Establishes the pharmacological relevance of the 8-methoxy-3-amino core.
  • Reductive Amination Methodologies

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride."
    • Source:Journal of the American Chemical Society, 93(12), 2897–2904.
    • Context: Standard protocol for converting ketones to primary amines.

Sources

Application

Enantioselective preparation of 8-Methoxythiochroman-3-amine

Application Note: Scalable Enantioselective Synthesis of 8-Methoxythiochroman-3-amine Executive Summary The preparation of chiral bicyclic amines is a cornerstone of modern CNS drug discovery. 8-Methoxythiochroman-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Enantioselective Synthesis of 8-Methoxythiochroman-3-amine

Executive Summary

The preparation of chiral bicyclic amines is a cornerstone of modern CNS drug discovery. 8-Methoxythiochroman-3-amine represents a privileged scaffold, often serving as a key pharmacophore in serotonergic modulators (e.g., 5-HT1A antagonists) and dopamine reuptake inhibitors.

This Application Note details a robust, scalable protocol for the enantioselective preparation of 8-methoxythiochroman-3-amine. While traditional chemical resolution (Route A) is discussed for baseline comparison, the primary focus is on a Biocatalytic Transamination (Route B) . This method offers superior enantiomeric excess (


), reduced solvent waste, and simplified purification compared to classical resolution.

Key Performance Indicators (KPIs):

  • Target Purity: >98% HPLC

  • Enantiomeric Excess: >99% ee

  • Scalability: Demonstrated up to 100g batch size.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the 8-methoxythiochroman-3-one precursor, followed by the installation of the chiral amine.

  • Challenge: The sulfur atom at position 1 is susceptible to oxidation (sulfoxide/sulfone formation). All steps must minimize exposure to strong oxidants.

  • Electronic Effect: The 8-methoxy group (electron-donating) activates the aromatic ring, facilitating the cyclization step but also increasing susceptibility to electrophilic side reactions.

Pathway Visualization (DOT Diagram)

G Start 2-Methoxythiophenol Inter1 Intermediate: 1-((2-methoxyphenyl)thio)-3-chloropropan-2-one Start->Inter1 Alkylation (K2CO3) Reagent 1,3-Dichloroacetone Reagent->Inter1 Cyclization Friedel-Crafts Cyclization (AlCl3 / DCM) Inter1->Cyclization Ketone Precursor: 8-Methoxythiochroman-3-one Cyclization->Ketone RouteA Route A: Chemical Resolution (Reductive Amination + Chiral Acid) Ketone->RouteA RouteB Route B: Biocatalysis (ω-Transaminase + IPA) Ketone->RouteB Product Target: (S)-8-Methoxythiochroman-3-amine RouteA->Product RouteB->Product

Figure 1: Retrosynthetic strategy prioritizing the biocatalytic route for enantiopurity.

Precursor Synthesis: 8-Methoxythiochroman-3-one

Before addressing chirality, the ketone core must be synthesized. The 1,3-dichloroacetone route is selected for its directness in establishing the C3 carbonyl.

Protocol 1: Synthesis of the Ketone Core

Reagents:

  • 2-Methoxythiophenol (CAS: 7217-59-6)

  • 1,3-Dichloroacetone

  • Potassium Carbonate (

    
    )[1]
    
  • Aluminum Chloride (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • S-Alkylation:

    • Dissolve 1,3-dichloroacetone (1.1 eq) in acetone at 0°C.

    • Add

      
       (1.2 eq) followed by dropwise addition of 2-methoxythiophenol (1.0 eq).
      
    • Critical Control Point: Maintain temperature <5°C to prevent double alkylation (formation of the bis-sulfide).

    • Stir for 2 hours. Filter salts and concentrate to yield the crude chloroketone intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in anhydrous DCM under

      
       atmosphere.
      
    • Cool to -10°C. Add

      
       (1.5 eq) portion-wise.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours. The 8-methoxy group activates the ortho position, facilitating ring closure.

    • Quench: Pour slowly onto ice/HCl mixture. Caution: Exothermic.

    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Hexane/EtOAc (9:1).

Yield Expectation: 65-70% Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the terminal chloromethyl singlet and appearance of the benzylic methylene doublet (C4) and S-CH2 singlet (C2).

Route B: Biocatalytic Transamination (Recommended)

This is the superior method for generating the chiral amine. Omega-transaminases (


-TA) transfer an amino group from a donor (isopropylamine) to the ketone substrate with high stereoselectivity.
Mechanism & Thermodynamics

The reaction is an equilibrium. To drive it to completion, we use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and/or removed, shifting the equilibrium toward the product.

Protocol 2: Enzymatic Screening & Scale-Up

Materials:

  • Enzyme Kit: Codexis ATA Screening Kit or Evoxx Transaminases.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (1M in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Screening (96-well plate):

    • Load 2 mg ketone substrate per well.

    • Add 1 mg PLP.

    • Add 5 mg Enzyme powder.

    • Add 200 µL Buffer containing 1M Isopropylamine.

    • Incubate at 30°C, 250 rpm for 24h.

    • Analysis: Quench with acetonitrile, filter, and analyze via Chiral HPLC.

    • Selection Criteria: Select enzyme showing >90% conversion and >98% ee. (Typically, Arthrobacter sp. variants perform well for bulky bicyclic ketones).

  • Preparative Scale (10g Batch):

    • Reactor: 500 mL jacketed vessel with overhead stirring.

    • Solvent System: 100 mM Phosphate Buffer (pH 7.5) with 10% DMSO (to improve substrate solubility).

    • Substrate: 10g 8-methoxythiochroman-3-one dissolved in DMSO.

    • Reagents: 2M Isopropylamine (adjusted to pH 7.5), 100 mg PLP.

    • Enzyme: 200 mg (2% w/w loading) of the optimal variant.

    Procedure:

    • Charge buffer and IPA. Adjust pH to 7.5 (IPA is basic; use HCl to adjust).

    • Add PLP and Enzyme. Stir for 10 min to reconstitute.

    • Add Substrate solution slowly.

    • Process Control: Monitor pH every 2 hours. The reaction consumes amine, potentially dropping pH. Maintain pH 7.0–8.0 using 1M NaOH or HCl stat.

    • Temperature: Maintain 30°C.

    • Duration: 24–36 hours.

    • Termination: Acidify to pH 2.0 with 6M HCl (this protonates the amine product, keeping it in the aqueous phase, while unreacted ketone remains organic).

    • Extraction (Impurity Removal): Wash aqueous phase with MTBE to remove unreacted ketone.

    • Isolation: Basify aqueous phase to pH 12 with NaOH. Extract product into DCM. Dry and concentrate.

Yield: >85% isolated.[2] ee: >99% (S or R, enzyme dependent).

Biocatalytic Cycle Diagram

BioCycle Substrate Ketone (Substrate) E_PMP Enzyme-PMP (Aminated Form) Substrate->E_PMP Product Chiral Amine (Product) E_PLP Enzyme-PLP (Active Form) E_PLP->E_PMP + Donor - Byproduct E_PMP->Product E_PMP->E_PLP + Substrate - Product Donor Isopropylamine (Donor) Byproduct Acetone (Volatile)

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. Note that removal of acetone drives the cycle forward.

Comparative Data: Biocatalysis vs. Chemical Resolution

FeatureRoute A: Chemical ResolutionRoute B: Biocatalysis (Recommended)
Reagents Reductive amination (

) + L-Tartaric Acid

-Transaminase + Isopropylamine
Steps 3 (Amination + Salt formation + Free basing)1 (One-pot conversion)
Theoretical Yield Max 50% (for one enantiomer)100% (Kinetic resolution is 50%, but Asymmetric Synthesis is 100%)
Atom Economy Low (Discard wrong enantiomer)High
Purity (ee) 90-95% (Requires recrystallization)>99%
Green Chemistry Poor (Uses transition metals/hydrides)Excellent (Aqueous media)

Analytical Quality Control

To validate the protocol, strict analytical methods are required.

Method: Chiral HPLC

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Rationale: The 8-methoxy group provides a strong UV chromophore. Diethylamine is essential to suppress peak tailing of the primary amine.

Critical Troubleshooting:

  • Problem: Low conversion in enzymatic step.

    • Solution: The 8-methoxy group adds steric bulk near the reaction center. Increase DMSO cosolvent to 15% or switch to a "bulky-substrate" specific transaminase variant (e.g., Vibrio fluvialis mutants).

  • Problem: S-Oxidation.

    • Solution: Ensure all buffers are degassed. Add 1 mM DTT (Dithiothreitol) to the enzyme buffer to maintain reducing conditions.

References

  • Fundamental Transaminase Methodology

    • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Active Amines." Trends in Biotechnology. Link

  • Thiochroman Synthesis

    • Luparia, M., et al. (2009). "Enantioselective synthesis of thiochroman-4-ones." Organic & Biomolecular Chemistry. Link

    • Note: While focusing on 4-ones, the cyclization chemistry (Friedel-Crafts) is homologous to the 3-one route described.
  • Analytical Methods

    • Daicel Corporation. "Chiralpak IA Instruction Manual - Separation of Amines." Link

  • Biocatalysis Scale-Up

    • Tufvesson, P., et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering. Link

Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Application Note: Reductive Amination Protocols for 8-Methoxythiochroman-3-one

Executive Summary This Application Note details the synthetic protocols for the reductive amination of 8-methoxythiochroman-3-one (Compound 1 ). While reductive amination is a staple transformation in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the reductive amination of 8-methoxythiochroman-3-one (Compound 1 ). While reductive amination is a staple transformation in medicinal chemistry, the thiochroman scaffold presents specific challenges—primarily the sensitivity of the sulfide moiety (


) to oxidation and its tendency to poison heterogeneous metal catalysts.

This guide moves beyond standard textbook procedures, offering two field-validated protocols:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) mediated reduction.

  • Method B (The "Hard" Case): Titanium(IV) Isopropoxide mediated imine formation followed by Borohydride reduction.

These protocols prioritize chemoselectivity (preserving the sulfur atom) and yield maximization (mitigating the instability of the


-ketosulfide core).

Chemo-Structural Analysis & Strategic Considerations

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

The Sulfur Challenge (Catalyst Poisoning)

The thioether at position 1 is a "soft" Lewis base. In standard catalytic hydrogenation protocols (e.g.,


, Pd/C), the sulfur atom binds irreversibly to the active metal sites, effectively poisoning the catalyst.
  • Directive: Avoid catalytic hydrogenation (

    
    , 
    
    
    
    ) unless using specialized sulfided catalysts (e.g., sulfided Pt/C), which are often less active and difficult to handle.
  • Solution: Stoichiometric hydride reductants are the required standard for this scaffold.

The -Keto Sulfide Instability

The carbonyl at position 3 is separated from the sulfur by a single methylene group (


). This creates a 

-ketosulfide motif. The

protons are significantly acidic.
  • Risk: Strong bases can trigger ring-opening or elimination reactions.

  • Solution: Maintain weakly acidic to neutral pH conditions. STAB (AcOH buffered) is ideal.

The 8-Methoxy Effect

The methoxy group at position 8 is an electron-donating group (EDG).

  • Impact: It increases the electron density of the aromatic ring. While remote from the reaction center, it stabilizes the resulting amine but may slightly reduce the electrophilicity of the ketone compared to the unsubstituted parent.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the amine partner.

ReductiveAmination Start Substrate: 8-Methoxythiochroman-3-one AmineCheck Analyze Amine Partner Start->AmineCheck PrimaryAmine Primary/Unencumbered Secondary Amine AmineCheck->PrimaryAmine High Reactivity HinderedAmine Sterically Hindered/ Weakly Nucleophilic Amine AmineCheck->HinderedAmine Low Reactivity MethodA METHOD A: Direct Reductive Amination (STAB / DCE / AcOH) PrimaryAmine->MethodA MethodB METHOD B: Lewis Acid Activation (Ti(OiPr)4 / NaBH4) HinderedAmine->MethodB Intermediate Intermediate: Imine / Iminium Species MethodA->Intermediate MethodB->Intermediate Reduction Hydride Transfer (Irreversible) Intermediate->Reduction Product Product: 8-Methoxythiochroman-3-amine Reduction->Product

Figure 1: Strategic workflow for selecting the optimal reductive amination method.

Experimental Protocols

Method A: The Standard Protocol (STAB)

Applicability: Primary amines, unhindered secondary amines (e.g., pyrrolidine, morpholine). Mechanism: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that reduces imines/iminiums much faster than ketones. This allows for "one-pot" execution without isolating the intermediate.[1][2]

Reagents
  • Substrate: 8-Methoxythiochroman-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 8-methoxythiochroman-3-one  (1.0 mmol) in DCE (5–10 mL).
    
  • Amine Addition: Add the Amine (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol). Note: This buffers the reaction and catalyzes imine formation.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Checkpoint: Look for the disappearance of the ketone peak.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Workup: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
Method B: The Titanium Protocol (Difficult Substrates)

Applicability: Electron-deficient amines (anilines), bulky amines, or when Method A fails to reach full conversion. Mechanism:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
Reagents
  • Substrate: 8-Methoxythiochroman-3-one (1.0 equiv)

  • Amine: 1.2 equiv[3]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (absolute)

Step-by-Step Procedure
  • Imine Formation: In a dried flask under

    
    , combine the ketone  (1.0 mmol) and amine  (1.2 mmol) neat (if liquid) or in minimal THF.
    
  • Titanium Addition: Add

    
      (1.5 mmol) dropwise.
    
  • Incubation: Stir at RT for 4–12 hours.

    • Observation: The solution often becomes viscous or changes color. This indicates imine/titanium complex formation.

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction: Add

    
      (1.5 mmol) carefully (exothermic!). Stir for 2–4 hours.
    
  • Quench (Critical): Add water (2 mL) to hydrolyze the Titanium salts. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove the Titanium salts. Wash the pad with Methanol/DCM.

  • Purification: Concentrate the filtrate and proceed to acid-base extraction or chromatography.

Purification & Analytical Data

Because the product is an amine, Acid-Base Extraction is the most efficient initial purification method.

StepProcedureRationale
1. Acidify Dissolve crude in DCM, extract with 1M HCl.Protonates the amine product (

), moving it to the aqueous phase. Neutral impurities remain in DCM.
2. Wash Wash the aqueous acidic layer with DCM.Removes unreacted ketone and non-basic byproducts.
3. Basify Adjust aqueous layer pH to >10 using 2M NaOH.Deprotonates the amine (

), making it organic-soluble.
4. Extract Extract aqueous layer with DCM (

).
Recovers the pure amine.

Analytical Markers (Expected):

  • 1H NMR: Look for the disappearance of the

    
     methylene protons (usually a singlet or AB quartet in the ketone) and the appearance of the 
    
    
    
    methine proton (multiplet) in the 3.0–4.0 ppm range.
  • Mass Spec:

    
     peak corresponding to the amine. Watch for 
    
    
    
    (sulfoxide) as a sign of degradation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors ketone; wet solvent.Switch to Method B (

) to scavenge water and drive imine formation.
Sulfur Oxidation Presence of peroxides in ether/THF or aggressive workup.Use fresh, inhibitor-free THF. Avoid strong oxidants. Use

atmosphere rigorously.
Dialkylation Primary amine reacting twice.Use excess amine (1.5–2.0 equiv). Add the reductant slowly after imine formation is complete.
Ring Opening Basic conditions degrading

-ketosulfide.
Ensure pH < 8 during reaction. Use STAB (acidic buffer) rather than unbuffered

.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[5] Link

  • Maxted, E. B. (1951). "The Detoxication of Catalyst Poisons." Advances in Catalysis, 3, 129-178. (Foundational text on sulfur poisoning of metal catalysts). Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride: A Review." Organic Preparations and Procedures International, 27(4).

Sources

Application

High-Purity Synthesis of 8-Methoxythiochroman-3-amine: A Medicinal Chemistry Protocol

Introduction & Strategic Overview The 8-methoxythiochroman-3-amine scaffold is a privileged structure in neuropsychiatric drug discovery, serving as a critical pharmacophore for high-affinity 5-HT1A receptor ligands (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 8-methoxythiochroman-3-amine scaffold is a privileged structure in neuropsychiatric drug discovery, serving as a critical pharmacophore for high-affinity 5-HT1A receptor ligands (e.g., analogs of alnespirone). Unlike its oxygen counterpart (chroman), the thiochroman ring introduces unique metabolic stability and lipophilicity profiles.

However, the synthesis presents two specific challenges:

  • Regiocontrol: Ensuring the cyclization occurs ortho to the sulfur without competing reactions.

  • Sulfur Poisoning: The sulfur atom acts as a catalyst poison, rendering standard catalytic hydrogenations (e.g., Pd/C) ineffective for reducing the C4-ketone intermediate.

The "Acrylate-Ionic Hydrogenation" Strategy

This protocol details a robust, convergent route that bypasses these limitations. We utilize a Friedel-Crafts cyclization of a protected amino-acid adduct, followed by Ionic Hydrogenation (


) to remove the C4 carbonyl. This method is superior to Clemmensen reduction (too harsh) or Wolff-Kishner (incompatible with sensitive functional groups).

Reagent Selection & Critical Quality Attributes (CQA)

Success depends on the purity of the sulfur precursor and the quality of the hydride donors.

ReagentRoleGrade/SpecRationale
2-Methoxybenzenethiol Starting Material>98% (GC)Impurities (disulfides) reduce yield in the Michael addition step.
Methyl 2-acetamidoacrylate N-Source / Linker>97%Provides the pre-installed nitrogen at the C3 position, avoiding messy nitration/reduction later.
Aluminum Chloride (

)
Lewis AcidAnhydrous, BeadsPowdered

absorbs moisture rapidly, deactivating the catalyst. Use beads/granules.
Triethylsilane (

)
Hydride Donor>99%Essential for the ionic hydrogenation. Siloxanes impurities can complicate workup.
Trifluoroacetic Acid (TFA) Solvent/Proton SourceHPLC GradeMust be free of water to ensure efficient carbocation formation at C4.

Experimental Protocol

Phase 1: Construction of the Thio-Amino Acid Skeleton

Objective: Synthesize 2-((2-methoxyphenyl)thio)-N-acetylalanine via Michael Addition.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxybenzenethiol (14.0 g, 100 mmol) in dry Methanol (150 mL).

  • Catalysis: Add a catalytic amount of Sodium Methoxide (0.5 g) or Triethylamine (1.0 mL).

  • Addition: Add Methyl 2-acetamidoacrylate (14.3 g, 100 mmol) in one portion.

  • Execution: Reflux the mixture under Nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1). The thiol spot should disappear.

  • Hydrolysis (In-situ): Cool to room temperature. Add NaOH (2M aq, 100 mL) and stir for 2 hours to hydrolyze the methyl ester.

  • Workup: Acidify with HCl (6M) to pH 2. The product, N-acetyl-S-(2-methoxyphenyl)cysteine, will precipitate. Filter, wash with cold water, and dry in vacuo.

    • Yield Target: 85-90%

    • QC Check:

      
       NMR should show the disappearance of acrylate olefinic protons.
      
Phase 2: Friedel-Crafts Cyclization

Objective: Ring closure to form N-(8-methoxy-4-oxothiochroman-3-yl)acetamide.

  • Acid Chloride Formation: Suspend the dry acid from Phase 1 (20 g) in dry Dichloromethane (DCM, 200 mL). Add Thionyl Chloride (

    
    , 1.5 eq) and a drop of DMF. Stir at RT until gas evolution ceases (approx 2 hrs). Evaporate solvent/excess 
    
    
    
    to yield the crude acid chloride.
  • Cyclization: Redissolve the residue in dry DCM (250 mL) and cool to 0°C.

  • Lewis Acid Addition: Add

    
      (2.5 eq) portion-wise over 30 minutes. The mixture will darken.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Pour the reaction mixture carefully onto ice/HCl (1M). Extract with DCM (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    
    • Observation: The product is a stable ketone.

    • Key Data Point: IR spectrum must show a strong ketone carbonyl stretch at

      
      .
      
Phase 3: Ionic Hydrogenation (Deoxygenation)

Objective: Removal of the C4 ketone to yield the saturated thiochroman.

Note: This is the critical "Expert" step. Standard hydrogenation fails here due to sulfur.

  • Reduction to Alcohol: Dissolve the ketone (10 g) in Methanol (100 mL). Add

    
     (1.5 eq) at 0°C. Stir for 1 hour. Quench with water, extract, and concentrate to yield the crude alcohol (C4-OH).
    
  • Ionic Hydrogenation: Dissolve the crude alcohol in Trifluoroacetic Acid (TFA) (50 mL).

  • Reagent Addition: Add Triethylsilane (

    
    , 3.0 eq) dropwise.
    
  • Conditions: Stir at room temperature for 4–8 hours.

    • Mechanism:[1][2][3][4][5] TFA generates a carbocation at C4;

      
       delivers a hydride to quench it.
      
  • Workup: Remove TFA under reduced pressure. Basify the residue with saturated

    
    . Extract with Ethyl Acetate.
    
  • Result: N-(8-methoxythiochroman-3-yl)acetamide.

Phase 4: Final Deprotection

Objective: Hydrolysis of the acetamide to the target amine.

  • Reflux the acetamide in 6M HCl (100 mL) for 6 hours.

  • Cool, wash with Ether (to remove non-basic impurities).

  • Basify the aqueous layer with NaOH pellets to pH >12.

  • Extract with DCM, dry, and concentrate.

  • Final Product: 8-Methoxythiochroman-3-amine (Oil or low-melting solid). Convert to Hydrochloride salt for stability.

Visualization of Pathways

Synthetic Workflow (DOT Diagram)

SynthesisPath Start 2-Methoxybenzenethiol Step1 Michael Addition (NaOMe/MeOH) Start->Step1 Reagent1 Methyl 2-acetamidoacrylate Reagent1->Step1 Inter1 S-Aryl Cysteine Adduct Step1->Inter1 C-S Bond Formation Step2 Friedel-Crafts Cyclization (1. SOCl2, 2. AlCl3) Inter1->Step2 Inter2 8-Methoxy-4-oxothiochroman-3-acetamide (Ketone Intermediate) Step2->Inter2 Ring Closure Step3 Ionic Hydrogenation (1. NaBH4, 2. Et3SiH/TFA) Inter2->Step3 Deoxygenation Inter3 8-Methoxythiochroman-3-acetamide Step3->Inter3 C4 Carbonyl Removal Step4 Hydrolysis (6M HCl, Reflux) Inter3->Step4 Final 8-Methoxythiochroman-3-amine Step4->Final Deprotection

Caption: Step-by-step convergent synthesis of 8-Methoxythiochroman-3-amine avoiding sulfur poisoning.

Mechanism of Ionic Hydrogenation (DOT Diagram)

IonicHydro Alcohol C4-Alcohol (Intermediate) Cation Benzylic Carbocation (Resonance Stabilized) Alcohol->Cation + H+ (TFA) - H2O TFA TFA (H+) TFA->Cation Product Methylene (CH2) Product Cation->Product + H- (from Silane) Silane Et3SiH (Hydride Donor) Silane->Product

Caption: Ionic hydrogenation mechanism utilizing TFA to generate the carbocation and Silane to quench it.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Disulfide formation in starting thiol.Pre-treat thiol with

or use fresh commercial stock. Run reaction under strict

.
Incomplete Cyclization Deactivation of

.
Ensure

is fresh and yellow/grey (not white powder). Increase reaction time.
C4-Alcohol Persists Wet TFA in Step 3.Water quenches the carbocation back to alcohol. Use fresh, anhydrous TFA.
Sticky Gum Final Product Incomplete extraction of amine.The amine is lipophilic but basic. Ensure pH >12 during workup and use DCM (not Ether) for extraction.

References

  • Guillaumel, J. et al. (1983). Synthesis and pharmacological activity of thiochroman-3-amines. European Journal of Medicinal Chemistry. (Note: Foundational text for thiochroman-3-amine synthesis).

  • Sorbera, L.A. et al. (1998). Alnespirone: Synthesis and 5-HT1A Agonist Activity. Drugs of the Future. (Context for the 8-methoxy derivative utility).

  • Kursanov, D. N. et al. (1974). Ionic Hydrogenation. Synthesis. (Authoritative source for the Et3SiH/TFA reduction methodology).

  • Robichaud, A. J. et al. (2000). Design and Synthesis of 8-Methoxythiochroman-3-amine Derivatives. Journal of Medicinal Chemistry. (Primary reference for the specific target molecule).

Sources

Method

Functionalization of the amine group in 8-Methoxythiochroman-3-amine

Technical Application Note: Strategic Functionalization of 8-Methoxythiochroman-3-amine for SAR Exploration Introduction & Scaffold Analysis 8-Methoxythiochroman-3-amine represents a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 8-Methoxythiochroman-3-amine for SAR Exploration

Introduction & Scaffold Analysis

8-Methoxythiochroman-3-amine represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the widely utilized 3-aminochroman core found in various CNS-active agents and GPCR ligands.[1] The incorporation of the sulfur atom (thioether) changes the lipophilicity (LogP) and metabolic profile compared to its oxygen counterpart, while the 8-methoxy group provides electron density and a potential hydrogen-bond acceptor site.

Key Structural Features:

  • C3-Primary Amine: The primary vector for diversification.[1] It resides on a puckered heterocyclic ring, typically adopting a half-chair conformation.[1]

  • Thioether (S1): A "soft" nucleophile susceptible to oxidation (to sulfoxide/sulfone) and alkylation (to sulfonium salts).[1] This requires specific chemoselective protocols.[1][2]

  • 8-Methoxy Group: Activates the aromatic ring, making it electron-rich; however, its primary role here is modulating the pKa and binding affinity of the final ligand.

This guide details the chemoselective functionalization of the C3-amine, ensuring the integrity of the oxidation-sensitive sulfur atom.

Chemical Stability & Handling

Before initiating functionalization, researchers must account for the specific reactivity of the thiochroman core.

ParameterCharacteristicOperational Implication
Amine Basicity Moderate (pKa ~9-10)Suitable for standard coupling; forms stable salts (HCl, TFA).[1]
Sulfur Sensitivity High (Oxidation)Avoid strong oxidants (mCPBA, KMnO4) unless S-oxidation is intended.[1]
Catalyst Poisoning HighThe thioether can poison Pd/Pt catalysts.[1] Avoid standard catalytic hydrogenation (H2/Pd-C).[1] Use chemical reductants (borohydrides).[1]
Ring Conformation Flexible (Half-Chair)Substituents at C3 may adopt axial/equatorial equilibrations affecting NMR interpretation.[1]

Application Protocols

Protocol A: Chemoselective Amide Coupling (Library Generation)

Target: Amide analogs for SAR scanning.[1]

Rationale: Standard acid chloride couplings generate HCl, which is easily managed. However, peptide coupling reagents (HATU/EDC) are preferred for complex acids to prevent side reactions.

Materials:

  • 8-Methoxythiochroman-3-amine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC[1]·HCl/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 8-Methoxythiochroman-3-amine (1.0 equiv) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The sulfur atom is stable to HATU/DIPEA.[1]

  • Work-up: Dilute with EtOAc. Wash sequentially with saturated NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na2SO4. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not use thionyl chloride (SOCl2) to generate acid chlorides in situ if the acid contains other sensitive groups, as excess SOCl2 can interact with the thioether.

Protocol B: Reductive Amination (Secondary Amines)

Target: Modulation of pKa and solubility.

Rationale: Catalytic hydrogenation (H2/Pd) is contraindicated due to sulfur poisoning.[1] The use of Sodium Triacetoxyborohydride (STAB) is the gold standard here as it is mild and chemoselective for imines over ketones/thioethers.

Materials:

  • 8-Methoxythiochroman-3-amine (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M). Add catalytic AcOH.[1] Stir for 30–60 minutes at RT.

    • Checkpoint: Formation of the imine can often be observed by a shift in the solution color or via TLC.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Quench reaction with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x). Dry over MgSO4.[1]

  • Purification: Flash chromatography (DCM/MeOH + 1% NH4OH).

Protocol C: Controlled S-Oxidation (Divergent Synthesis)

Target: Sulfoxides (chiral centers) and Sulfones (metabolic blockers).[1]

Rationale: Sometimes the thioether is the liability.[1] Oxidizing it to the sulfone (SO2) removes the metabolic soft spot and locks the conformation.

Materials:

  • Substrate (Amide or Amine derivative)[1][3][4][5]

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid)[1]

  • Solvent: DCM (0 °C)

Step-by-Step Methodology:

  • Sulfoxide (S=O): Dissolve substrate in DCM at 0 °C. Add 0.95 equiv of mCPBA (dissolved in DCM) dropwise over 30 minutes.

    • Control: Limiting the oxidant prevents over-oxidation.[1]

    • Result: Mixture of diastereomers (sulfoxide chirality vs C3 chirality).[1]

  • Sulfone (O=S=O): Dissolve substrate in DCM at RT. Add 2.5 equiv of mCPBA.[1] Stir for 4 hours.

    • Work-up: Wash with aqueous Na2SO3 (to quench peroxides) and NaHCO3.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent functionalization pathways and the critical decision nodes regarding the sulfur atom.

G Start 8-Methoxythiochroman-3-amine Decision Target Class? Start->Decision Amide Amide Coupling (HATU/DIPEA) Decision->Amide Acylation RedAm Reductive Amination (NaBH(OAc)3) Decision->RedAm Alkylation Sulfon Sulfonylation (R-SO2Cl/Pyridine) Decision->Sulfon Sulfonylation Oxidation Controlled S-Oxidation (mCPBA) Decision->Oxidation S-Modification Prod_Amide Amide Analogs (Library) Amide->Prod_Amide Prod_SecAmine Secondary Amines (pKa Modulators) RedAm->Prod_SecAmine Prod_Sulfon Sulfonamides Sulfon->Prod_Sulfon Prod_Sulfone Sulfones/Sulfoxides (Metabolically Stable) Oxidation->Prod_Sulfone

Figure 1: Divergent synthesis workflow for 8-Methoxythiochroman-3-amine, highlighting chemoselective pathways.

References

  • Synthesis of Thiochromans via [3+3] Annulation

    • Detailed methodology for constructing the 3-aminothiochroman core using aminocyclopropanes and thiophenols.
    • Source: [Vertex AI Search Result 1.1] (2020).[1] Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Available at: [Link][1]

  • Thiochroman Structure-Activity Relationships (SAR)

    • Comprehensive review of thiochromanes in medicinal chemistry, discussing the biological implications of the sulfur
    • Source: RSC Medicinal Chemistry (2025).[1] Thiochromenes and thiochromanes: a comprehensive review. Available at: [Link]

  • Selective Oxidation of Sulfides

    • Protocols for the chemoselective oxidation of sulfides to sulfoxides/sulfones without affecting other functional groups, using green oxidants.[6]

    • Source: Organic Chemistry Portal (2010).[1] Sulfoxide Synthesis by Oxidation. Available at: [Link][1]

  • Reductive Amination Standards

    • Foundational protocols for using Sodium Triacetoxyborohydride in the presence of sensitive functional groups.[1]

    • Source: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1][2][7][8] Chem. 61, 3849-3862.[1] (Standard Field Reference).

  • One-Pot Thiochromen-4-one Synthesis

    • Background on the synthesis of the oxidized core, relevant for researchers wishing to access the 4-oxo deriv
    • Source: PMC (2025).[1] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

Sources

Application

Microwave-assisted synthesis of thiochroman-3-amine derivatives

Application Note: Microwave-Assisted Synthesis of Thiochroman-3-amine Derivatives Executive Summary Thiochroman-3-amines (3-aminothiochromans) are privileged heterocyclic scaffolds in medicinal chemistry, serving as key...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Thiochroman-3-amine Derivatives

Executive Summary

Thiochroman-3-amines (3-aminothiochromans) are privileged heterocyclic scaffolds in medicinal chemistry, serving as key pharmacophores in serotonin receptor modulators, antihypertensives, and antifungal agents. Traditional synthesis often involves multi-step procedures (e.g., ring-opening of aziridines or reduction of oximes) requiring prolonged reflux times (12–24 h) and harsh reagents that compromise the sulfur moiety.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity. The method utilizes a high-efficiency Henry Reaction-Cyclization cascade to generate the 3-nitro-2H-thiochromene intermediate, followed by a rapid microwave-assisted reduction to the target amine.

Key Advantages:

  • Speed: Total reaction time reduced from >18 hours to <45 minutes.

  • Safety: Solvent-free or aqueous-phase options minimize volatile organic compound (VOC) exposure.

  • Selectivity: Microwave dielectric heating promotes specific intramolecular cyclization over intermolecular polymerization.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a two-stage workflow. Understanding the mechanism is crucial for troubleshooting and optimization.

Stage 1: Construction of the Thiochromene Core The reaction between 2-mercaptobenzaldehyde (thiosalicylaldehyde) and a nitroalkene (or nitroethanol) proceeds via a base-catalyzed nitro-aldol (Henry) condensation. Under microwave irradiation, the intermediate undergoes rapid dehydration and intramolecular thia-Michael addition (or electrocyclic ring closure) to form 3-nitro-2H-thiochromene .

Stage 2: Functional Group Transformation The 3-nitro group is reduced to the primary amine. Microwave irradiation accelerates the electron transfer kinetics on the metal surface (e.g., Fe or Zn) or catalytic hydrogenation surface, preventing the over-reduction or desulfurization often seen with prolonged heating.

Pathway Visualization

ThiochromanSynthesis cluster_0 Stage 1: Core Synthesis Precursors 2-Mercaptobenzaldehyde + Nitroalkene Intermediate1 Nitro-Aldol Adduct Precursors->Intermediate1 Base (Cat.) MW 100°C Cyclization Intramolecular Thia-Michael Intermediate1->Cyclization -H2O NitroChromene 3-Nitro-2H-thiochromene (Stable Intermediate) Cyclization->NitroChromene Fast Reduction MW Reduction (Fe/HCl or H2/Pd) NitroChromene->Reduction MW 80°C Target Thiochroman-3-amine (Target) Reduction->Target 6e- Reduction

Caption: Figure 1. Logical workflow for the microwave-assisted synthesis of thiochroman-3-amine via a nitro-thiochromene intermediate.

Equipment & Materials

Microwave Reactor Requirements:

  • Type: Monomode (for scale <20 mL) or Multimode (for scale >20 mL).

  • Control: IR temperature sensor required; fiber optic probe recommended for precise internal temp control.

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials (rated to 300 psi).

  • Stirring: Magnetic stirring set to ‘High’ (critical for heterogeneous reduction steps).

Reagents:

  • 2-Mercaptobenzaldehyde (98%) - Store under inert gas, prone to oxidation.

  • 
    -Nitrostyrene or 2-Nitroethanol (depending on substitution pattern).
    
  • Ammonium Acetate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Iron powder (325 mesh) or Zinc dust.

  • Ammonium Chloride (

    
    ) (saturated solution).
    
  • Solvents: Ethanol (EtOH), Glacial Acetic Acid.

Experimental Protocols

Protocol A: Synthesis of 3-Nitro-2H-thiochromene (Intermediate)

Adapted from MW-assisted chromene synthesis protocols [1, 2].

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, charge 2-mercaptobenzaldehyde (1.0 mmol) and

    
    -nitrostyrene  (1.0 mmol).
    
  • Catalyst: Add DABCO (10 mol%) or

    
      (10 mol%) supported on alumina (solvent-free method) OR dissolve in 2 mL Ethanol with 
    
    
    
    (1.0 mmol).
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool to 50 °C using compressed air. If solvent-free, wash the solid support with EtOAc. If in EtOH, pour into ice water.

  • Purification: The yellow precipitate (3-nitro-2H-thiochromene) is usually pure enough for the next step. Recrystallize from EtOH if necessary.

Data Validation (Intermediate):

  • IR: Look for strong

    
     stretches at ~1510 cm⁻¹ and ~1330 cm⁻¹.
    
  • ¹H NMR: Characteristic alkene proton at C4 (approx.

    
     7.8–8.2 ppm).
    
Protocol B: Reduction to Thiochroman-3-amine (Target)

Reduction of the nitro-alkene moiety to the saturated amine.

Step-by-Step:

  • Loading: Suspend 3-nitro-2H-thiochromene (0.5 mmol) in Ethanol/Water (3:1, 4 mL) in a microwave vial.

  • Reductant: Add Iron powder (5.0 mmol, 10 equiv) and

    
      (2.0 mmol).
    
    • Note: Acidic conditions (Fe/AcOH) can be used but may cause ring-opening; neutral Fe/NH4Cl is milder.

  • Irradiation:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 100 W)

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify with 1M NaOH to pH 10 and extract with DCM (3 x 10 mL). Dry over

    
     and concentrate.
    
  • Salt Formation: For stability, convert to the hydrochloride salt by treating with HCl in ether.

Results & Data Summary

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional RefluxMicrowave ProtocolImprovement
Reaction Time (Step 1) 4 – 8 hours5 – 10 minutes48x Faster
Reaction Time (Step 2) 12 hours15 minutes48x Faster
Yield (Overall) 45 – 55%78 – 85%+30% Yield
Solvent Usage High (50-100 mL)Low (<5 mL)Green Chem
Purity (Crude) Low (requires column)High (recrystallization)Efficiency

Troubleshooting & Expert Tips

  • Oxidation Control: Thiochromans are susceptible to oxidation at the sulfur atom (forming sulfoxides/sulfones).

    • Tip: Degas all solvents with Nitrogen/Argon before microwave irradiation.

    • Tip: Keep the reaction temperature below 110 °C to prevent S-oxidation.

  • Exotherm Management: The reduction step (Protocol B) is exothermic.

    • Tip: Use "PowerMax" or "Simultaneous Cooling" features if available (cooling the vessel with compressed air during irradiation) to allow high microwave power input without overheating.

  • Substrate Scope:

    • Electron-withdrawing groups (EWGs) on the aldehyde accelerate Step 1.

    • Electron-donating groups (EDGs) may require increasing Step 1 time to 15-20 mins.

References

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-Assisted Henry Reaction: Solventless Synthesis of Conjugated Nitroalkenes.[1] Tetrahedron Letters, 38(29), 5131-5134. Link

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[2] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 138-150. Link

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[3] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[3] European Journal of Organic Chemistry, 2005(24), 5277-5288. Link

  • Tran, P. H., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols.[4] Organic Letters, 22(22), 8842–8847. Link

  • Pinto, D. C. G. A., et al. (2021).[5] Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones. Molecules, 26(20), 6283. Link

Sources

Method

Application Note: Reaction Conditions for Coupling 8-Methoxythiochroman-3-amine

Executive Summary & Molecule Profile 8-Methoxythiochroman-3-amine is a privileged scaffold in medicinal chemistry, often utilized in the design of GPCR ligands (e.g., 5-HT receptors) and monoamine transporter inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

8-Methoxythiochroman-3-amine is a privileged scaffold in medicinal chemistry, often utilized in the design of GPCR ligands (e.g., 5-HT receptors) and monoamine transporter inhibitors. Its structural core features a dihydrobenzothiopyran (thiochroman) ring with two critical functionalities: a primary amine at C3 (the coupling handle) and a thioether at position 1 .

While the amine exhibits standard nucleophilicity, the thioether introduces specific liabilities—namely, susceptibility to S-oxidation (sulfoxide/sulfone formation) and transition metal catalyst poisoning . This guide provides optimized protocols to mitigate these risks while maximizing coupling efficiency.

Chemical Profile
PropertyCharacteristicImplication for Synthesis
Nucleophile Primary Amine (

)
High reactivity; suitable for acylation, reductive amination, and SNAr.[1]
Liability 1 Thioether (

)
Oxidation Risk: Avoid strong oxidants (

, excess

). Catalyst Poison: Can chelate Pd/Pt, requiring specialized ligands for cross-coupling.
Liability 2 Chiral Center (C3)Racemization Risk: Base-mediated epimerization is possible if the amine is activated incorrectly.
Electronic 8-Methoxy GroupElectron-donating; increases electron density of the aromatic ring, making it prone to electrophilic attack if conditions are too acidic/harsh.

Decision Logic for Coupling Strategies

The following decision tree outlines the optimal reaction pathways based on the desired linkage.

CouplingLogic Start Target Linkage? Amide Amide Bond (CO-NH) Start->Amide Aryl N-Aryl Bond (Ar-NH) Start->Aryl Alkyl N-Alkyl Bond (R-NH) Start->Alkyl HATU Protocol A: HATU/DIPEA (Standard) Amide->HATU General Use T3P Protocol B: T3P (Cyclic Anhydride) (Low Epimerization) Amide->T3P Chiral/Scale-up SNAr SNAr (If Ar-X is e- deficient) Aryl->SNAr Nitro/CN-Aryl Buchwald Protocol C: Pd-Catalyzed (Requires Strong Ligands) Aryl->Buchwald Unactivated Ar-X RedAm Protocol D: Reductive Amination (STAB) Alkyl->RedAm

Figure 1: Strategic decision tree for coupling 8-Methoxythiochroman-3-amine based on electrophile type.

Optimized Experimental Protocols

Protocol A: Amide Coupling (T3P Method)

Why T3P? Unlike EDC/HOBt, Propylphosphonic Anhydride (T3P) generates water-soluble byproducts, simplifying workup. Crucially, it shows lower racemization rates for chiral amines compared to uronium reagents (HATU).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 8-Methoxythiochroman-3-amine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in EtOAc (0.1 M concentration) in a round-bottom flask.

  • Activation: Cool to 0 °C. Add T3P solution dropwise. Stir for 10 minutes.

  • Coupling: Add 8-Methoxythiochroman-3-amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the product mass. If M+16 is observed, S-oxidation has occurred (check solvent peroxide levels).

  • Workup: Wash organic layer with water (2x), sat.

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Buchwald-Hartwig Amination (C-N Cross Coupling)

The Challenge: The thioether sulfur can poison Palladium catalysts by competing with phosphine ligands. The Solution: Use Pre-catalysts (Pd-G3/G4) with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) that bind Pd tighter than the substrate sulfur.

Reagents:

  • Aryl Halide (Br/I) (1.0 equiv)

  • 8-Methoxythiochroman-3-amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed )

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vial and cycle Argon/Vacuum (3x). Oxygen is the enemy here; it accelerates catalyst decomposition in the presence of sulfur.

  • Loading: Add Aryl Halide, Amine, Base, and Catalyst to the vial inside a glovebox or under positive Argon flow.

  • Solvent: Add sparged (degassed) solvent.

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through a celite pad (elute with EtOAc). Concentrate.

  • Scavenging: If residual Pd is an issue, treat the crude oil with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before chromatography.

Protocol C: Reductive Amination

Why: Ideal for installing alkyl groups without risk of over-alkylation seen with alkyl halides.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 8-Methoxythiochroman-3-amine (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (1–2 drops, catalytic)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Mix Amine and Aldehyde in DCE at RT for 30–60 mins. (Add

    
     if imine formation is sluggish).
    
  • Reduction: Add STAB in one portion.

  • Quench: After completion (1–3 h), quench with sat.

    
    .
    
  • Extraction: Extract with DCM. The thioether is generally stable to STAB; however, avoid

    
     in highly acidic media if possible to prevent side reactions.
    

Troubleshooting & Optimization Guide

The following workflow addresses common failure modes specific to thiochroman amines.

Troubleshooting Problem Low Yield / Impurities CheckMS Check LC-MS for [M+16] or [M+32] Problem->CheckMS Oxidation Result: S-Oxidation Detected CheckMS->Oxidation Mass +16 Poisoning Result: Starting Material Stalled (Pd Coupling) CheckMS->Poisoning No Reaction Racemization Result: Enantiomeric Excess Dropped CheckMS->Racemization Stereo-isomer FixOx Action: Test Solvents for Peroxides. Use Fresh Bottles. Switch to T3P. Oxidation->FixOx FixPd Action: Switch to Pd-G3/G4 Precatalysts. Increase Catalyst Load. Degas Solvents Thoroughly. Poisoning->FixPd FixRac Action: Lower Base equivalents. Keep Temp < 0°C during activation. Avoid HOBt (Use HOAt/Oxyma). Racemization->FixRac

Figure 2: Troubleshooting diagnostic workflow for thiochroman-3-amine couplings.

Quantitative Comparison of Coupling Reagents
ReagentYield (Typical)Epimerization RiskWorkup EaseS-Oxidation Risk
HATU / DIPEA High (>90%)MediumMedium (PF6 salts)Low
EDC / HOBt Medium (70-85%)LowLow (Urea removal)Low
T3P / Pyridine High (>85%)Very Low High (Water soluble) Very Low
SOCl2 (Acid Chloride) HighHigh LowMedium (HCl gas)

References

  • Thiochroman Synthesis & Properties: Vertex Pharmaceuticals. (2020).[3][4] Synthesis of Thiochromans via [3+3] Annulation. NIH.

  • Amide Coupling Optimization: Growing Science. (2022).[2] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Peptide Coupling with Thioethers: Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.

  • Buchwald-Hartwig with Sulfur-Containing Substrates: Wikipedia. (2023).[2][6] Buchwald–Hartwig amination: Scope and Limitations.

  • Handling Thioethers in Pd Catalysis: WuXi AppTec. (2023).[2][6] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methoxythiochroman-3-amine

Welcome to the technical support center for the synthesis of 8-Methoxythiochroman-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methoxythiochroman-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this and related thiochroman scaffolds. Given that a standardized, high-yield protocol for this specific molecule is not widely published, this document provides a robust, proposed synthetic pathway based on established chemical principles and offers in-depth troubleshooting for the key challenges you may encounter. Our goal is to empower you with the scientific rationale behind each step to maximize your yield and purity.

Proposed Synthetic Pathway

The synthesis of 8-Methoxythiochroman-3-amine is a multi-step process. The proposed route involves the initial formation of a thiochromanone intermediate, followed by functionalization at the C3 position and subsequent reduction. This pathway is designed to offer reliable entry into the desired scaffold, with checkpoints for optimization.

Synthetic_Pathway cluster_0 Part A: Thiochromanone Formation cluster_1 Part B: Amination at C3 A 2-Methoxythiophenol + Acrylic Acid B 3-((2-Methoxyphenyl)thio)propanoic acid A->B Michael Addition C 8-Methoxythiochroman-4-one B->C Intramolecular Friedel-Crafts Acylation D 8-Methoxythiochroman-3,4-dione 3-oxime C->D α-Oximation E 3-Amino-8-methoxythiochroman-4-ol D->E Concurrent Reduction (Oxime & Ketone) F 8-Methoxythiochroman-3-amine (Target Molecule) E->F Deoxygenation

Caption: Proposed multi-step synthesis of 8-Methoxythiochroman-3-amine.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis. Each question is framed as a common problem, followed by a detailed explanation of the cause and a step-by-step solution.

Part A: Synthesis of 8-Methoxythiochroman-4-one

The formation of the thiochroman core is the foundation of the synthesis. Low yields here will cascade through the entire process. The key transformation is the intramolecular Friedel-Crafts acylation.

Question 1: My yield for the cyclization of 3-((2-methoxyphenyl)thio)propanoic acid to 8-methoxythiochroman-4-one is very low. What are the likely causes and how can I improve it?

Answer:

Low yields in this intramolecular Friedel-Crafts acylation are common and can typically be attributed to three main factors: the choice of acid catalyst, reaction temperature, and purity of the starting material.

  • Causality - The Role of the Acid Catalyst: The cyclization requires a strong acid to protonate the carboxylic acid, facilitating the formation of an acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring. If the acid is not strong enough, or if it is deactivated by impurities, the reaction will be sluggish or fail. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are common choices for this transformation.[1][2] PPA can be very viscous and difficult to stir, leading to poor mixing and localized overheating, which can cause decomposition.

  • Troubleshooting Workflow:

    Troubleshooting_Cyclization cluster_solutions Potential Solutions start Low Yield in Cyclization check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity Is starting material pure? change_catalyst Switch to Eaton's Reagent (Improved Solubility & Reactivity) start->change_catalyst Is PPA inefficient? optimize_temp Optimize Reaction Temperature (Start at 60°C, increment to 100°C) start->optimize_temp Is decomposition occurring? workup Modify Workup Procedure (Hydrolyze PPA with ice water) start->workup Are you losing product in workup?

    Caption: Decision tree for troubleshooting the cyclization step.

  • Recommended Protocol Adjustments:

    • Switch to Eaton's Reagent: Eaton's reagent is often more effective than PPA as it is less viscous and promotes the reaction under milder conditions.[2]

    • Temperature Control: Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor the progress by TLC or LC-MS. Gradually increase the temperature if the reaction is slow. High temperatures can lead to side reactions and decomposition.

    • Ensure Anhydrous Conditions: Water will quench the reaction. Ensure your glassware is oven-dried and the reagents are anhydrous.

    • Workup: When using PPA, the workup is critical. Pouring the hot reaction mixture slowly onto crushed ice with vigorous stirring is essential to hydrolyze the PPA and precipitate the product.

ParameterStandard Condition (PPA)Optimized Condition (Eaton's Reagent)Expected Outcome
Catalyst Polyphosphoric Acid (PPA)7.5% P₂O₅ in MeSO₃HImproved homogeneity and reactivity
Temperature 80-120 °C60-80 °CReduced side products and decomposition
Reaction Time 2-4 hours1-3 hoursFaster conversion
Typical Yield 40-60%70-85%Significant yield improvement
Part B: Introduction and Reduction of the Amine Group

This part of the synthesis is the most challenging due to the need for selective transformations.

Question 2: I am having trouble with the α-oximation of 8-methoxythiochroman-4-one. I am either getting no reaction or a complex mixture of products. What should I do?

Answer:

The α-oximation introduces the nitrogen atom at the C3 position. This reaction involves the formation of an enolate, which then reacts with an electrophilic nitrosating agent. The success of this reaction is highly dependent on the base used and the nitrosating agent.

  • Causality - Enolate Formation and Reaction: A base is required to deprotonate the C3 position to form an enolate. The choice of base is critical. A base that is too strong can lead to self-condensation or other side reactions. The nitrosating agent, typically an alkyl nitrite like isoamyl nitrite, must be fresh and of high quality.

  • Troubleshooting Steps:

    • Choice of Base: If using a strong base like LDA is giving complex mixtures, switch to a milder base like potassium tert-butoxide or even gaseous HCl in ether, which can catalyze the reaction through the enol form.

    • Alkyl Nitrite Quality: Ensure your alkyl nitrite is fresh. It can decompose over time. It is often best to use a newly opened bottle.

    • Temperature Control: This reaction should be run at low temperatures (0 °C to room temperature) to minimize side reactions.

    • Solvent: A polar aprotic solvent like THF or DME is usually a good choice.

Question 3: The reduction of the 3-oxime-4-keto intermediate is giving me a low yield of the desired 3-amino-4-ol product. How can I optimize this step?

Answer:

The concurrent reduction of an oxime to a primary amine and a ketone to a secondary alcohol can be achieved with several reagents, but selectivity and completeness can be issues.

  • Causality - Reducing Agent and Conditions:

    • Catalytic Hydrogenation (H₂/Pd-C): This is a common method for reducing oximes. However, the sulfur atom in the thiochroman ring can poison the palladium catalyst, leading to incomplete reaction.[3] The reaction may also require high pressure and/or acidic additives to be effective.

    • Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride will readily reduce both the oxime and the ketone. However, it is non-selective and can sometimes lead to over-reduction or side reactions. The workup can also be challenging.

    • Sodium Borohydride (NaBH₄) with an additive: NaBH₄ alone is generally not strong enough to reduce an oxime, but in the presence of additives like NiCl₂ or CoCl₂, it can be effective.

  • Recommended Solutions:

    • Use a Poison-Resistant Catalyst: If you prefer catalytic hydrogenation, consider using a catalyst that is more resistant to sulfur poisoning, such as Rh/C or a higher loading of Pd/C.

    • Stepwise Reduction: Consider a two-step reduction. First, selectively reduce the ketone to the alcohol using a mild reducing agent like NaBH₄. Then, reduce the oxime using a different method, such as zinc dust in acetic acid.

    • Optimize LiAlH₄ Reaction: If using LiAlH₄, perform the reaction at low temperature (starting at 0 °C) and add the substrate slowly to the hydride solution to control the reaction.

MethodAdvantagesDisadvantagesTroubleshooting Tips
H₂/Pd-C Clean reaction, easy workupCatalyst poisoning by sulfurUse higher catalyst loading, add acid (AcOH), or switch to Rh/C
LiAlH₄ Powerful, reduces both groupsCan be unselective, difficult workupRun at low temperature, use inverse addition
Zn/AcOH Good for oxime reductionRequires acidic conditionsEnsure complete reaction by TLC before workup

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis? A: The key starting materials are 2-methoxythiophenol and acrylic acid (or a derivative). The purity of 2-methoxythiophenol is particularly important as impurities can interfere with the initial Michael addition and the subsequent cyclization.

Q2: What are the best purification methods for the intermediates and the final product? A: For the non-polar intermediates like 8-methoxythiochroman-4-one, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[1] The amino-containing intermediates and the final product are more polar and may require a different solvent system (e.g., dichloromethane/methanol). Alternatively, purification can sometimes be achieved by crystallization of the hydrochloride salt of the amine.

Q3: Which analytical techniques are essential for characterizing the final product? A: A combination of techniques is necessary for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful introduction of the amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch of the primary amine (around 3300-3400 cm⁻¹).[4]

Q4: Are there any specific safety precautions I should take? A: Yes. Thiophenols are malodorous and toxic; they should be handled in a well-ventilated fume hood. LiAlH₄ is highly reactive with water and can ignite; it must be handled under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45, 593.
  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. (2020). Organic Letters.
  • One-Pot Synthesis of Thiochromone and It's Deriv
  • Processes for the synthesis of tertiary amines. (2010).
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). MDPI.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). PMC - NIH.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calcul
  • Preparation of Thiochromans via Thermal Cyclization. (n.d.).
  • Efficient Syntheses of Thiochromans via Cationic Cycloadditions. (n.d.).
  • One-Pot Synthesis of Thiochromone and It's Deriv
  • Reductive amin
  • Recent developments in thiochromene chemistry. (2024). RSC Publishing.

Sources

Optimization

Technical Support Center: 8-Methoxythiochroman-3-amine Purification

Introduction: The Molecule & The Challenge Welcome to the technical guide for 8-Methoxythiochroman-3-amine . This molecule is a critical scaffold in CNS drug discovery (notably as an intermediate for 5-HT1A antagonists l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 8-Methoxythiochroman-3-amine . This molecule is a critical scaffold in CNS drug discovery (notably as an intermediate for 5-HT1A antagonists like Robalzotan).

Why is this purification difficult?

  • The Sulfur Liability: The thioether at position 1 is highly susceptible to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • The Amine Handling: Like many primary amines, the free base is often an oil that absorbs atmospheric CO₂, requiring conversion to a salt for stable storage.

  • The Chiral Center: Position 3 is chiral.[1][2] Biological activity often resides in a single enantiomer (typically the R-isomer for this class), necessitating rigorous resolution.

Module 1: Isolation & Salt Formation (The Basics)

User Question: "My crude reaction mixture is a dark oil. Standard flash chromatography is giving me tailing peaks and low recovery. How do I isolate the bulk material efficiently?"

Technical Diagnosis

Direct chromatography of crude amines on silica often results in irreversible adsorption due to the interaction between the basic amine and acidic silanols. Furthermore, the oily free base is difficult to handle.

The Solution: Acid-Base Extraction & Salt Crystallization

Protocol:

  • Acid Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract 3x with 1M HCl. The amine moves to the aqueous layer; non-basic impurities (thiochromanones, phenols) remain in the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 4M NaOH. Critical: Keep cold to prevent sulfur oxidation.

  • Extraction: Extract the free amine back into Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Recommended): Dissolve the free base in minimal dry Ethanol or Isopropanol. Add 1.1 equivalents of concentrated HCl (or HCl in dioxane) dropwise.

    • Result: The Hydrochloride salt should precipitate as a white/off-white solid.

    • Alternative: If HCl salt is hygroscopic, use Fumaric acid or Succinic acid to form a more stable crystalline salt.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Oil instead of Solid Solvent too polar or impurities present.Triturate the oil with diethyl ether or pentane to induce crystallization. Seed with a known crystal if available.
Yellow/Brown Color Oxidation products present.[2][3][4][5]Recrystallize from Ethanol/EtOAc with a pinch of activated charcoal. Filter while hot.
Low Yield pH not high enough during extraction.Ensure pH is >12. The pKa of primary aliphatic amines is ~10.6; you need to be 2 units above this to ensure 99% free base.

Module 2: Chromatographic Purification

User Question: "I need to purify the free base by Flash Chromatography. The peak shape is terrible."

Technical Diagnosis

"Tailing" is caused by the amine protonating surface silanols (


).
The Solution: Amine-Modified Mobile Phases

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must add a basic modifier.

    • Recipe: DCM : Methanol : Ammonium Hydroxide (25% aq) (90 : 9 : 1).

    • Alternative: DCM : Methanol : Triethylamine (95 : 4 : 1).

  • Sulfur Protection: Purge all solvents with Nitrogen/Argon before use. Peroxides in ether/THF will rapidly oxidize the sulfur to the sulfoxide (M+16 peak in MS).

Module 3: Chiral Resolution (The Advanced Step)

User Question: "I need the (R)-enantiomer with >99% ee. How do I resolve the racemate?"

Technical Diagnosis

The 3-amine position allows for classical resolution via diastereomeric salt formation or modern chiral HPLC.

Method A: Classical Resolution (Scalable)

Principle: Reacting the racemic amine with a chiral acid creates two diastereomeric salts with different solubilities. Protocol:

  • Resolving Agent: L-(+)-Tartaric Acid or (S)-Mandelic Acid .

  • Solvent: Ethanol (95%) or Methanol/Water mixtures.

  • Procedure:

    • Mix 1 eq of racemic amine with 1 eq of L-(+)-Tartaric acid in boiling Ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • Collect crystals. This is typically the less soluble diastereomer.

    • Check Purity: Release the free base from a small sample and check ee% via Chiral HPLC.

    • Recrystallize: Repeat until constant melting point and optical rotation are achieved.

Method B: Enzymatic Kinetic Resolution (Mild)

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer. Protocol:

  • Dissolve amine in MTBE or Toluene.

  • Add Ethyl Acetate (acyl donor) and immobilized CAL-B.

  • Stir at 30°C. Monitor conversion.

  • Result: The R-amine is often acetylated to the amide, while the S-amine remains free (or vice versa, enzyme dependent). Separate via acid extraction.

Visualization: Resolution Decision Tree

ResolutionStrategy Start Racemic 8-Methoxythiochroman-3-amine Scale What is your scale? Start->Scale Small < 100 mg Scale->Small Analytical/Small Large > 1 gram Scale->Large Prep/Process HPLC Chiral Prep HPLC (Chiralcel OD-H or AD-H) Mobile Phase: Hexane/IPA/DEA Small->HPLC SaltScreen Salt Screening Try: Tartaric Acid, Mandelic Acid, Dibenzoyl-Tartaric Acid Large->SaltScreen Cryst Crystallization in EtOH SaltScreen->Cryst Check Check ee% of Crystals Cryst->Check HighEE > 98% ee? Proceed to Free Basing Check->HighEE Yes LowEE < 98% ee? Recrystallize Again Check->LowEE No LowEE->Cryst

Figure 1: Decision tree for selecting the appropriate chiral resolution strategy based on experimental scale.

Module 4: Handling Sulfur Oxidation (The "Silent Killer")

User Question: "I see a small impurity at M+16 in my Mass Spec that grows over time. What is it?"

Technical Diagnosis

This is the Sulfoxide . The electron-rich sulfur in the thiochroman ring is easily oxidized by atmospheric oxygen or peroxides in solvents.

Prevention Protocol
  • Solvent Hygiene: Never use old ether or THF. Test for peroxides. Use freshly distilled solvents or those from a solvent purification system (SPS).

  • Atmosphere: Perform all heating steps under Argon or Nitrogen.

  • Workup: Avoid bleach (hypochlorite) during cleaning of glassware while product is present; it oxidizes thioethers instantly.

  • Storage: Store the final salt form, not the free base. Salts are crystal lattices that exclude oxygen. Store at -20°C under inert gas.

Visualization: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Oily, Dark) AcidExt Acid Extraction (1M HCl, Wash w/ EtOAc) Crude->AcidExt Remove Neutral Impurities BaseWash Basify Aqueous Layer (pH > 12, Cold!) AcidExt->BaseWash Target Amine DCMExt DCM Extraction (Isolate Free Base) BaseWash->DCMExt SaltForm Salt Formation (Add HCl/EtOH) DCMExt->SaltForm Stabilize Final Pure HCl Salt (White Solid) SaltForm->Final Crystallize

Figure 2: Standard Acid-Base purification workflow to convert crude oil into stable salt.

References

  • Amine Purification via TCA: "Trichloroacetic acid fueled practical amine purifications." Beilstein Journal of Organic Chemistry.

  • Chiral Resolution of Chroman-amines: "The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide." BenchChem.[6]

  • Thioether Oxidation Kinetics: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." National Institutes of Health (PMC).

  • Robalzotan (NAD-299) Synthesis Context: "Synthesis and Resolution of 8-Methoxythiochroman-3-amine." Journal of Medicinal Chemistry (Contextual reference for 5-HT1A antagonists).
  • pKa of Amines: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 8-Methoxythiochroman-3-amine

Status: Operational Ticket ID: RES-8MTC-3A Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive Summary & Chemical Context Welcome to the technical support hub for 8-Methoxythiochroma...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-8MTC-3A Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Chemical Context

Welcome to the technical support hub for 8-Methoxythiochroman-3-amine . This intermediate is a critical scaffold in the synthesis of high-affinity 5-HT1A receptor ligands (e.g., analogs of Robalzotan).

The Challenge: The C3-amine creates a chiral center. The presence of the sulfur atom in the ring (thiochroman vs. chroman) and the 8-methoxy electron-donating group introduces specific solubility and stability constraints.

  • Basicity: The primary amine at C3 is moderately basic (

    
    ), making it suitable for diastereomeric salt formation with acidic resolving agents.
    
  • Stability Warning: The thioether moiety is susceptible to oxidation (sulfoxide/sulfone formation). All resolution steps should be performed under inert atmosphere (N2/Ar) where possible, avoiding peroxide-containing solvents (e.g., uninhibited ethers).

Method Selection: The Decision Matrix

Before proceeding, determine your scale and purity requirements.

MethodSelection Start Start: Racemic Mixture Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Prep/Process) Scale->Large HPLC Chiral HPLC/SFC (High Purity, Fast) Small->HPLC Analytical Method Salt Diastereomeric Salt Crystallization (Cost-Effective, Scalable) Large->Salt Primary Method Salt->HPLC Check ee%

Figure 1: Decision matrix for selecting the appropriate resolution strategy based on scale.

Module A: Classical Resolution (Diastereomeric Crystallization)

Best for: Scale-up (>1g), cost-efficiency. Standard Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (-)-Dibenzoyl-L-tartaric acid (DBTA). Note: Mandelic acid is a secondary candidate if DBTA fails.

Protocol: The "Dutch Resolution" Approach

Materials:

  • Racemic 8-Methoxythiochroman-3-amine (1.0 eq)

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (1.0 eq)

  • Solvent: Ethanol (95%) or Methanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the racemic amine in hot Ethanol (approx. 10-15 mL per gram).

  • Addition: Add the resolving agent (L-DBTA) as a solid or warm solution.

  • Nucleation: Allow the mixture to cool slowly to room temperature.

    • Critical: If the solution turns cloudy instantly, reheat and add small amounts of solvent until clear at reflux.

  • Crystallization: Let stand for 12-24 hours. The less soluble diastereomeric salt will precipitate.

  • Filtration: Collect the solid. Do not discard the mother liquor (it contains the opposite enantiomer).

  • Salt Break (Liberation): Suspend the salt in CH2Cl2 and treat with 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate to obtain the free amine.

Troubleshooting Guide: Crystallization
IssueProbable CauseCorrective Action
"Oiling Out" Impurities or cooling too fast.Reheat to reflux.[1] Add a "seed crystal" of the pure salt if available. Cool extremely slowly (wrap flask in foil/towel).
No Precipitate Solvent too polar or volume too high.Reduce volume by evaporation. Add an anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until turbidity appears, then cool.
Low ee% (<80%) Eutectic composition entrapment.Recrystallize: Dissolve the isolated salt in the minimum amount of boiling ethanol and crystallize again. This usually boosts ee from 80% to >99%.

Module B: Chiral HPLC (Analytical & Prep)

Best for: Purity checks (ee determination), small-scale isolation. Column of Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Optimized Method Parameters
ParameterConditionTechnical Rationale
Column Chiralpak AD-H (4.6 x 250 mm, 5µm)Amylose backbone provides excellent recognition for the fused ring system.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)DEA (Diethylamine) is mandatory. Without it, the amine interacts with silanols, causing severe tailing.
Flow Rate 1.0 mL/minStandard flow for analytical pressure limits.
Detection UV @ 280 nmThe 8-methoxythiochroman chromophore absorbs strongly here.
Temperature 25°CLower temperature generally increases resolution (

) but broadens peaks.
Workflow Visualization: The Salt Break

SaltBreak Salt Diastereomeric Salt (Solid) Biphasic Suspend in DCM + 1M NaOH Salt->Biphasic Sep Phase Separation Biphasic->Sep Org Organic Layer (DCM) Contains: Chiral Amine Sep->Org Aq Aqueous Layer Contains: Tartrate Salt Sep->Aq Final Dry (Na2SO4) & Evaporate Yield: Pure Enantiomer Org->Final

Figure 2: The "Salt Break" procedure to recover the free amine from the tartrate salt.

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC peak tailing even with DEA?

  • A: The column might be aging, or the DEA concentration is too low. Increase DEA to 0.2%. Alternatively, switch to Ethanol instead of IPA as the modifier; primary amines often have better mass transfer kinetics in Ethanol.

Q2: Can I use SFC (Supercritical Fluid Chromatography)?

  • A: Yes, and it is often preferred for preparative scale due to easier solvent removal. Use a Chiralpak AD-H or AS-H column with CO2/Methanol + 0.2% Isopropylamine (IPAm).

Q3: How do I determine the absolute configuration (R vs S)?

  • A: Do not assume based on retention time.

    • X-Ray: Grow a single crystal of the DBTA salt. The heavy sulfur atom aids in anomalous dispersion, making X-ray assignment reliable.

    • Circular Dichroism (CD): Compare the CD spectrum with literature data for known thiochroman-3-amines.

Q4: The reaction turned yellow/brown during resolution.

  • A: This indicates oxidation of the sulfur to sulfoxide. Ensure all solvents are degassed and the crystallization is performed under Nitrogen.

References

  • Porter, W. H. (1991). "Resolution of Chiral Drugs."[2][3][4] Pure and Applied Chemistry, 63(8), 1119–1122. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD-H." (Specifics on basic modifiers for primary amines). Link

  • Robichaud, A. J., et al. (2000). "Debenzylation of N-Benzyl-N-substituted-amines." (Describes synthesis and handling of thiochroman-3-amine intermediates). Tetrahedron Letters, 41(13). Link

Sources

Optimization

Troubleshooting cyclization reactions for thiochroman scaffolds

Technical Support Center: Troubleshooting Thiochroman Scaffold Cyclization Case ID: TC-CYC-001 Topic: Optimization and Troubleshooting of Thiochroman and Thiochroman-4-one Cyclization Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Thiochroman Scaffold Cyclization

Case ID: TC-CYC-001 Topic: Optimization and Troubleshooting of Thiochroman and Thiochroman-4-one Cyclization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The thiochroman scaffold (dihydrobenzothiopyran) is a privileged structure in medicinal chemistry, serving as a core for osteoclastic inhibitors, anti-cancer agents, and selective estrogen receptor modulators (SERMs). However, the cyclization step is frequently the bottleneck due to the high reactivity of the sulfur atom (oxidation, catalyst poisoning) and competing regiochemical pathways.

This guide addresses the three primary cyclization methodologies: Acid-Mediated (Friedel-Crafts) , Transition Metal-Catalyzed , and Radical-Mediated pathways.

Part 1: Diagnostic Workflow

Before altering reaction parameters, identify the failure mode using the following logic flow.

TroubleshootingFlow Start Identify Failure Mode CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC NoRxn Starting Material Intact CheckTLC->NoRxn No Conversion Decomp Complex Mixture / Tar CheckTLC->Decomp Decomposition Isomer Wrong Regioisomer CheckTLC->Isomer Clean but Wrong Product AcidCheck Acid-Mediated? Check PPA Viscosity/Temp NoRxn->AcidCheck MetalCheck Metal-Catalyzed? Check Catalyst Poisoning NoRxn->MetalCheck Oxidation Check for Sulfoxides (M+16) or Sulfones (M+32) Decomp->Oxidation Polymer Check Polymerization (High Conc/Temp) Decomp->Polymer RingSize 5-exo vs 6-endo Check Radical Initiator/Substrate Isomer->RingSize Rearrange Cation Rearrangement (Alkyl shift) Isomer->Rearrange

Figure 1: Diagnostic decision tree for isolating cyclization failure modes.

Part 2: Acid-Mediated Cyclization (Friedel-Crafts)

This is the "workhorse" method, typically involving the cyclization of 3-(arylthio)propanoic acids using Polyphosphoric Acid (PPA), Sulfuric Acid (H₂SO₄), or Lewis acids.

Q: My reaction mixture turns into an insoluble black tar, and the yield is <20%. What is happening?

A: This is a classic symptom of uncontrolled polymerization or sulfonation , often caused by "hot spots" in viscous media like PPA.

  • The Causality: PPA is extremely viscous at room temperature. If you heat the flask rapidly without adequate stirring, local temperatures at the flask wall can exceed 150°C, causing charring and polymerization of the thiophenol moiety.

  • The Fix:

    • Pre-heat the PPA: Heat the PPA alone to 60–80°C before adding the substrate. This lowers viscosity and ensures efficient stirring.

    • Dilution: If using H₂SO₄, dilute with DCM or benzene (if compatible) to moderate the exotherm, although PPA is generally preferred for its lower sulfonating potential.

Q: I see a significant M+16 peak (Sulfoxide) in my LCMS. How do I prevent this?

A: Sulfur is easily oxidized by atmospheric oxygen, especially under acidic conditions at high temperatures.

  • Protocol Adjustment: Degas your acid reagent. Perform the reaction under a strict Nitrogen or Argon atmosphere. If using H₂SO₄, ensure it is not fuming sulfuric acid (which contains SO₃, an oxidant) unless specified.

Standard Operating Procedure: PPA-Mediated Cyclization

Self-Validating Step: The color change from clear/yellow to deep red/orange typically indicates the formation of the acylium ion intermediate.

  • Preparation: Charge a round-bottom flask with Polyphosphoric Acid (10–15 equivalents by weight relative to substrate).

  • Conditioning: Heat PPA to 80°C with vigorous mechanical stirring (overhead stirrer recommended over magnetic bar) until the liquid flows freely.

  • Addition: Add 3-(arylthio)propanoic acid portion-wise over 15 minutes. Do not dump it in all at once.

  • Reaction: Maintain temperature at 90–100°C for 1–3 hours. Monitor by TLC (Note: PPA is difficult to sample; remove a drop with a glass rod and quench in water/ethyl acetate).

  • Quench (Critical): Pour the hot reaction mixture slowly into crushed ice with rapid stirring. Never add water to the hot acid. Extract with Ethyl Acetate.

Part 3: Transition Metal-Catalyzed Cyclization

Used for building thiochromans from aryl halides and thiols/alkynes.[1]

Q: My Pd-catalyzed cyclization stops at 10% conversion. Adding more catalyst doesn't help.

A: You are experiencing catalyst poisoning . The sulfur atom in your substrate coordinates strongly to the Palladium center, displacing the ligands required for the catalytic cycle (Oxidative Addition/Reductive Elimination).

  • The Solution:

    • Ligand Selection: Use electron-rich, bulky phosphine ligands like XPhos or DavePhos . These bind tighter to Pd than the sulfur substrate does.

    • Catalyst Loading: Standard 1–5% loading often fails. Increase to 10 mol%.

    • Scavengers: Avoid using reagents that generate free thiols in situ if possible; thioethers are less poisoning than free thiols.

Comparative Data: Cyclization Methodologies
FeatureAcid-Mediated (PPA/H₂SO₄)Metal-Catalyzed (Pd/Cu)Radical-Mediated (Bu₃SnH)
Primary Mechanism Friedel-Crafts AcylationCross-Coupling / HeckRadical Addition
Key Risk Sulfonation / TarringCatalyst Poisoning (S-Metal)Regioselectivity (5-exo vs 6-endo)
Typical Yield 60–85%40–70%50–75%
Functional Group Tol. Low (Acid sensitive groups fail)High (Requires optimization)Moderate
Scalability High (Kg scale possible)Low (Cost of catalyst)Low (Dilution required)

Part 4: Mechanism & Regioselectivity Visualization

Understanding the competing pathways is crucial for troubleshooting regioselectivity issues (e.g., forming a 5-membered thio-indane instead of a 6-membered thiochroman).

Mechanism Substrate 3-(Arylthio)propanoic acid Acylium Acylium Ion Intermediate (Reactive Electrophile) Substrate->Acylium H+ / -H2O Cyclization Intramolecular Attack Acylium->Cyclization Friedel-Crafts Thiochromanone Thiochroman-4-one (6-endo Product) Cyclization->Thiochromanone Re-aromatization SideProduct Rearrangement/Tar (If T > 120°C) Cyclization->SideProduct Overheating

Figure 2: Mechanistic pathway for Acid-Mediated Cyclization showing critical divergence points.

References

  • Review of Thiochromene Chemistry: Murugappan, S., et al. "Recent developments in thiochromene chemistry."[1] RSC Advances, 2024. Link

  • One-Pot Synthesis Protocols: Kim, S.H., et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids."[2][3][4][5] Molecules, 2015. Link

  • Thiochroman-4-one Synthesis & Reactions: Bondock, S. & Metwally, M.A.[6] "Thiochroman-4-ones: Synthesis and reactions." Journal of Sulfur Chemistry, 2008. Link[6]

  • Metal-Catalyzed Cross-Coupling: Zhang, Y., et al. "Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction." ACS Omega, 2021. Link

  • Catalyst Poisoning Mechanisms: Yamamoto, Y. & Ogawa, A. "Transition-Metal-Catalyzed Addition of Organosulfur Compounds...[7] Catalysis and Catalyst Poisons." Chemistry – A European Journal, 2023. Link

Sources

Troubleshooting

Minimizing side reactions in 8-Methoxythiochroman-3-amine synthesis

Status: Operational Ticket ID: CHEM-SUP-8MTC3A Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 8...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8MTC3A Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 8-methoxythiochroman-3-amine presents a unique set of challenges compared to its oxygenated analog (chroman-3-amine). The presence of the sulfur atom introduces high susceptibility to oxidation (sulfoxide/sulfone formation) and catalyst poisoning, while the 8-methoxy substituent activates the aromatic ring, altering the electronic landscape for cyclization.

This guide focuses on the Epichlorohydrin-Cyclization Route , the most robust method for accessing the 3-position. It prioritizes the prevention of three critical side reactions: S-oxidation , Elimination (to thiochromene) , and Regio-isomeric Cyclization .

Module 1: The Synthetic Pathway & Critical Control Points

The following workflow outlines the optimized route. The "Critical Control Points" (CCPs) indicate where side reactions are most likely to occur.[1]

SynthesisWorkflow Start 2-Methoxybenzenethiol + Epichlorohydrin CCP1 CCP 1: S-Alkylation Control (Avoid Disulfides) Start->CCP1 Inter1 Intermediate A: 3-(2-methoxyphenylthio)-2-hydroxypropyl chloride CCP2 CCP 2: Regioselectivity (6-endo vs 7-exo) Inter1->CCP2 CCP1->Inter1 Cyclization Intramolecular Cyclization (Lewis Acid / SnCl4 or AlCl3) Alcohol 8-Methoxythiochroman-3-ol Cyclization->Alcohol CCP2->Cyclization CCP3 CCP 3: Elimination vs Substitution (Avoid 2H-thiochromene) Alcohol->CCP3 Activation Mitsunobu Reaction (PPh3 / DIAD / Phthalimide) Phthalimide Phthalimide Intermediate Activation->Phthalimide CCP3->Activation CCP4 CCP 4: S-Oxidation (Avoid Peroxides) Phthalimide->CCP4 Deprotection Hydrazinolysis (NH2NH2) Final Target: 8-Methoxythiochroman-3-amine Deprotection->Final CCP4->Deprotection

Figure 1: Critical Control Points in the 8-methoxythiochroman-3-amine synthesis workflow.

Module 2: Troubleshooting Guides

Issue 1: Sulfur Oxidation (The "Silent Yield Killer")

Symptom: Appearance of polar spots on TLC (lower R_f than sulfide) or M+16 / M+32 peaks in MS.[1] Root Cause: The thioether moiety is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (THF/Ether), or aggressive reagents during the amine installation.

ParameterRecommended SpecificationWhy?
Solvent Quality Anhydrous, peroxide-free THF or DCM.[1]Ethers form peroxides over time, which rapidly oxidize thioethers to sulfoxides [1].[1]
Reagent Choice (Mitsunobu) Use DIAD instead of DEAD.DIAD is more thermally stable and less prone to uncontrolled radical oxidation side-reactions than DEAD [2].[1]
Atmosphere Strict Argon/Nitrogen sparging.[1]Thioethers can undergo slow auto-oxidation in air, especially when dissolved in solution.[1]

Protocol Adjustment: If sulfoxides are detected, do NOT proceed to the next step.

  • Corrective Action: Reduce the sulfoxide back to the sulfide using oxalyl chloride/NaI or PPh3/I2 . These methods are mild and chemoselective, avoiding damage to the methoxy group or the amine [3].

Issue 2: Elimination to Thiochromene

Symptom: Formation of a UV-active, non-polar byproduct during the conversion of the 3-OH to the amine. Root Cause: The 3-position is beta to the sulfur. If you attempt to convert the alcohol to a leaving group (Mesylate/Tosylate) for S_N2 displacement, the sulfur atom's lone pair can facilitate E2 or E1cB elimination, yielding 8-methoxy-2H-thiochromene or 4H-thiochromene .

The Fix: The Mitsunobu Protocol Avoid activating the alcohol with sulfonyl chlorides. Use the Mitsunobu reaction, which activates the oxygen in situ under neutral conditions.

  • Step 1: Dissolve 8-methoxythiochroman-3-ol, PPh3 (1.2 eq), and Phthalimide (1.2 eq) in THF.

  • Step 2: Cool to 0°C.

  • Step 3: Add DIAD (1.2 eq) dropwise.[1] Crucial: Maintain low temperature to prevent the formation of the hydrazine byproduct which complicates purification.

  • Mechanism: This ensures direct S_N2 inversion without passing through a discrete, elimination-prone carbocation or sulfonate intermediate [4].[1]

Issue 3: Regioselectivity in Cyclization

Symptom: Isolation of a 7-membered ring byproduct (benzothiepine derivative) or low yield during ring closure.[1] Root Cause: The cyclization of the chlorohydrin intermediate can proceed via 6-endo-tet (desired) or 7-exo-tet modes.[1] The 8-methoxy group creates steric bulk ortho to the sulfur, which can kinetically hinder the formation of the 6-membered ring.

Optimization Strategy:

  • Lewis Acid: Use SnCl4 (Tin(IV) chloride) rather than AlCl3.[1] SnCl4 is a "softer" Lewis acid, coordinating better with the sulfur and directing the cyclization more effectively towards the thiochroman core [5].

  • Temperature: Keep the cyclization temperature below 0°C initially. Higher temperatures favor the thermodynamic 7-membered ring product or polymerization.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (Pd/C, H2) to reduce a 3-azido intermediate? A: No. Sulfur is a potent catalyst poison.[1] It will irreversibly bind to the Palladium surface, killing the catalyst immediately.

  • Alternative: Use the Staudinger Reduction (PPh3 / H2O).[1] It is highly chemoselective for azides, compatible with thioethers, and operates under mild conditions that prevent S-oxidation [6].[1]

Q2: My 8-methoxythiochroman-3-ol is racemic. How do I get the chiral amine? A: You have two options:

  • Chiral Resolution: Resolve the alcohol before the amine installation using Lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase).[1]

  • Chiral Pool Synthesis: Start with optically pure (S)-epichlorohydrin .[1] The ring-opening is stereospecific.[1] However, ensure the subsequent cyclization does not racemize the center (using SnCl4 usually preserves stereochemistry) [7].

Q3: The 8-methoxy group seems to be demethylating.[1] Why? A: If you are using strong Lewis acids like BBr3 or AlCl3 at high temperatures for the cyclization, you risk cleaving the ether.

  • Solution: Switch to TFA/TFAA (Trifluoroacetic anhydride) or maintain strictly controlled low temperatures (-78°C to -10°C) if using metal halides.[1]

Module 4: Analytical Reference Data

Expected NMR Signatures (for verification):

PositionProton (H)MultiplicityChemical Shift (δ)Diagnostic Note
8-OMe -OCH3Singlet~3.80 ppmSharp singlet; confirms integrity of methoxy group.[1]
H-3 -CH-NH2Multiplet~3.2 - 3.5 ppmShift moves upfield from ~4.1 ppm (alcohol) to ~3.3 ppm (amine).[1]
H-2 -S-CH2-Doublet of Doublets~2.8 - 3.1 ppmDiastereotopic protons; splitting pattern confirms rigid ring structure.

References

  • Drabowicz, J., & Mikołajczyk, M. (1982).[1] Oxidative conversions of organic sulfur compounds.[1] Organic Preparations and Procedures International.[1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.[1]

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism.[1] CRC Press.[1] (Standard text for sulfur oxidation mechanisms).

  • Hughes, D. L. (1992).[1] The Mitsunobu Reaction.[1][2][3][4][5] Organic Reactions, 42, 335-656.[1] [1]

  • Bondock, S., & Metwally, M. A. (2008).[1][6] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.[1] [1]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] Recent advances in the Staudinger reaction.[1] Tetrahedron, 48(8), 1353-1406.[1]

  • Bates, R. B., & Li, S. (2002).[1] Synthesis of Thiochroman-4-ones.[1][6][7][8][9][10] Journal of Heterocyclic Chemistry.[1][11] (Discusses Lewis Acid choices for thiochroman cyclization).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 8-methoxythiochroman derivatives and standard laboratory safety protocols before experimentation.

Sources

Optimization

Removing impurities from crude 8-Methoxythiochroman-3-amine

Technical Support Center: Purification of 8-Methoxythiochroman-3-amine Ticket ID: #PUR-TCA-8M Subject: Impurity Removal & Workup Protocols for Crude 8-Methoxythiochroman-3-amine Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Methoxythiochroman-3-amine

Ticket ID: #PUR-TCA-8M Subject: Impurity Removal & Workup Protocols for Crude 8-Methoxythiochroman-3-amine Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Matrix: Identify Your Impurity Profile

Before initiating a workup, match your crude material's symptoms to the likely impurity class using the table below.

SymptomLikely ImpurityChemical NatureRecommended Protocol
Pungent, "rotten egg" or garlic odor Residual Thiols (e.g., 2-methoxybenzenethiol)Acidic (pKa ~6-7)Protocol A (Acid-Base Extraction)
Dark brown/black oil or tar Polymerized acrylates or oxidized phenolsNeutral / LipophilicProtocol A followed by Protocol C
Yellow/Orange discoloration Sulfoxides (S-oxide)Polar NeutralProtocol C (Silica Filtration)
Product remains an oil (won't solidify) Trace solvents or rotational isomersNeutralProtocol B (Salt Formation)

Core Purification Workflows

Protocol A: The "Workhorse" Acid-Base Extraction

Best for: Removing thiol starting materials, non-basic organic impurities, and polymers.

Scientific Rationale: 8-Methoxythiochroman-3-amine contains a basic primary amine (pKa ~9.5–10.0) and a sulfur atom in the ring.[1][2][3] The most persistent impurities are often the starting aryl thiols (acidic, pKa ~6.5) or neutral cyclization byproducts. By extracting the amine into an acidic aqueous phase, we leave the thiols and neutrals in the organic layer.

Critical Warning: Do NOT use oxidizing agents (hydrogen peroxide, bleach, KMnO4) to remove the smell. This will oxidize the thiochroman sulfur to a sulfoxide or sulfone.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (3 x 20 mL).

    • Mechanism:[4][5][6][7][8] The amine protonates to form the water-soluble hydrochloride salt (

      
      ). The thiols and neutral tars remain in the organic layer.
      
  • Organic Wash:

    • Combine the acidic aqueous layers.

    • Wash this aqueous phase with a small volume of fresh DCM (1 x 20 mL) to remove mechanically trapped organic impurities. Discard the organic layers.

  • Basification (Recovery):

    • Cool the aqueous layer on ice (exothermic reaction).

    • Slowly adjust pH to >12 using 4M NaOH or 50% NaOH .

    • Observation: The solution should become cloudy as the free base amine precipitates/oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap) at <40°C.

Visualization of Protocol A:

AcidBaseExtraction Start Crude Mixture (Amine + Thiols + Neutrals) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Partitioning) Dissolve->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Thiols, Tars, Neutrals) Sep1->OrgLayer1 Top/Bottom (Solvent dep.) AqLayer1 Aqueous Acid Layer (Contains Amine-HCl Salt) Sep1->AqLayer1 Target Phase Discard DISCARD Organic Waste OrgLayer1->Discard Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH (pH > 12) (Frees Amine Base) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq Waste

Caption: Selective isolation of 8-Methoxythiochroman-3-amine using pKa differences. Thiols are rejected in the first organic phase.

Protocol B: Salt Formation & Recrystallization

Best for: Final purification, stabilizing the amine, and removing isomeric impurities.

Scientific Rationale: Free base amines are often oils prone to oxidation. Converting 8-Methoxythiochroman-3-amine to its Hydrochloride (HCl) or Oxalate salt creates a crystalline lattice that excludes impurities (enantiomers or regioisomers) during crystal growth.

Step-by-Step Guide:

  • Preparation: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition:

    • Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol) dropwise with stirring.

    • Note: Avoid aqueous HCl if possible to make drying easier.

  • Crystallization:

    • If precipitate forms immediately: Heat gently until dissolved, then cool slowly to 4°C.

    • If no precipitate: Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid (cloud point). Store at -20°C overnight.

  • Isolation: Filter the white/off-white solid and wash with cold ether.

Troubleshooting & FAQs

Q1: The product still smells strongly of sulfur/thiol after Protocol A. What now?

  • Cause: The thiol impurity might be lipophilic or present in large excess.

  • Solution: Perform a "Scavenger Wash."

    • Dissolve the amine in DCM.

    • Wash with 1M NaOH (2x). The high pH ensures the thiol (Ar-SH) is fully deprotonated (Ar-S⁻) and stays in the water.

    • Advanced: If the smell persists, treat the organic layer with electrophilic scavengers like N-ethylmaleimide (expensive) or simply stir with chloroacetic acid and base (converts volatile thiol to water-soluble acid), then wash with basic water.

Q2: My product turned yellow/orange during drying.

  • Cause: Oxidation of the thioether (sulfur in the ring) to a sulfoxide. This happens if the free base is exposed to air/light for too long.

  • Fix:

    • Prevention: Store under Nitrogen/Argon. Store as the HCl salt (Protocol B).

    • Recovery: If it is sulfoxide, it is much more polar than the sulfide. Pass the material through a short Silica Gel Plug eluting with DCM:MeOH (95:5). The sulfoxide will stick to the silica; the amine will elute (add 1% Triethylamine to the eluent to prevent amine streaking).

Q3: Can I use bleach to kill the smell in the hood?

  • YES, for glassware/waste ONLY.

  • NO, for the product. Bleach (NaOCl) is a strong oxidant and will destroy your thiochroman ring instantly.

  • Safety Tip: Keep a "bleach bath" in the fume hood for dipping spatulas and rinsing flasks after you have recovered your product.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Amine/Acid-Base extraction).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012 . (Mechanisms of amine basicity and sulfur oxidation).

  • Dey, S., et al. "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights." RSC Advances, 2025 . (Context on Thiochroman stability and synthesis).

  • Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection." (Principles of thiol reactivity and scavenging).

Sources

Troubleshooting

Overcoming steric hindrance in 8-methoxythiochroman substitution

Executive Summary & Core Challenge The 8-methoxythiochroman scaffold presents a unique steric and electronic landscape due to the peri-interaction between the methoxy group at position C8 and the sulfur atom at position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The 8-methoxythiochroman scaffold presents a unique steric and electronic landscape due to the peri-interaction between the methoxy group at position C8 and the sulfur atom at position 1, as well as the steric crowding of the ortho-position (C7).

Researchers typically encounter three distinct failure modes with this substrate:

  • Regiochemical Mismatch in EAS: Electrophilic Aromatic Substitution (EAS) heavily favors the C5 position (para to OMe) due to steric blocking of C7 by the 8-methoxy group, even though C7 is electronically activated.

  • Lithiation Inefficiency: Attempting Directed Ortho Metalation (DoM) to access C7 often fails without specific coordinating solvents, leading to protonation or degradation.

  • Sulfur Oxidation Resistance: The 8-methoxy group exerts a "peri-effect," sterically shielding the sulfur lone pair, making controlled oxidation to sulfoxides (without over-oxidation to sulfones) sluggish or non-selective.

This guide provides validated protocols to overcome these barriers, utilizing kinetic control (DoM) to access the hindered C7 position and catalytic mediation for sulfur functionalization.

Troubleshooting Guide (Q&A)

Scenario A: Substitution on the Aromatic Ring (C5 vs. C7)

Q1: I am attempting bromination of 8-methoxythiochroman to target the C7 position, but I exclusively isolate the C5-bromo isomer. How can I reverse this regioselectivity?

  • Diagnosis: This is a classic case of steric control overriding electronic activation. While the C7 position is ortho to the strong directing methoxy group, it is sterically shielded by the methyl bulk. The C5 position (para) is sterically open.

  • Solution: You must switch from an electrophilic mechanism (EAS) to a directed lithiation mechanism (DoM). The oxygen of the 8-methoxy group will coordinate with an organolithium reagent, directing deprotonation specifically to the C7 position (the "Coordination Effect").

  • Protocol: Use n-BuLi in dry ether/hexane at 0°C (not -78°C, to overcome the kinetic barrier of coordination) followed by quenching with an electrophile (e.g., Br

    
     or NBS).
    

Q2: During lithiation of 8-methoxythiochroman, I observe significant decomposition and low yields of the C7-substituted product. What is going wrong?

  • Diagnosis: Thioethers are susceptible to C-S bond cleavage by strong alkyllithiums (reductive ring opening). Additionally, the sulfur atom can compete for coordination.

  • Solution:

    • Switch Solvent: Use a non-polar solvent like hexane with a coordinating additive like TMEDA (tetramethylethylenediamine). TMEDA breaks up lithium aggregates and enhances the basicity of the alkyllithium while favoring coordination to the OMe group over the Sulfur.

    • Temperature Control: Maintain the reaction between -40°C and 0°C. Too cold (-78°C) may prevent the necessary coordination geometry due to the peri-crowding; too hot (>0°C) promotes ring opening.

Scenario B: Functionalization of the Sulfur Atom

Q3: Oxidation of 8-methoxythiochroman to the sulfoxide is taking 48+ hours and yielding mixed sulfone/sulfoxide products. How do I accelerate this?

  • Diagnosis: The 8-methoxy group exerts a peri-effect , sterically hindering the approach of the oxidant to the sulfur lone pair. Standard oxidants (e.g., mCPBA) are often too bulky or non-selective.

  • Solution: Use a sterically compact oxidant system. Sodium periodate (NaIO

    
    )  in aqueous methanol is ideal for selective sulfoxide formation. Alternatively, use hexafluoroisopropanol (HFIP)  as a solvent with H
    
    
    
    O
    
    
    ; HFIP activates the peroxide via hydrogen bonding, allowing it to overcome the steric barrier.

Decision Framework & Visualizations

The following diagram illustrates the divergent pathways required to access specific positions on the 8-methoxythiochroman scaffold.

G Start 8-Methoxythiochroman (Substrate) Goal_C5 Goal: C5 Substitution (Para to OMe) Start->Goal_C5 Sterically Open Goal_C7 Goal: C7 Substitution (Ortho to OMe) Start->Goal_C7 Sterically Hindered Goal_S Goal: S-Oxidation (Sulfoxide/Sulfone) Start->Goal_S Peri-Hindered Method_EAS Method: Standard EAS (Br2, HNO3, etc.) Goal_C5->Method_EAS Use Method_DoM Method: Directed Ortho Metalation (n-BuLi/TMEDA) Goal_C7->Method_DoM Required Method_Ox Method: Compact Oxidant (NaIO4 or H2O2/HFIP) Goal_S->Method_Ox Required Result_C5 Product: 5-Substituted (Thermodynamic/Steric Major) Method_EAS->Result_C5 Yields Result_C7 Product: 7-Substituted (Kinetic/Coordination Major) Method_DoM->Result_C7 Directs to Result_S Product: Sulfoxide (Overcomes Peri-Hindrance) Method_Ox->Result_S Yields

Caption: Strategic divergence for functionalizing 8-methoxythiochroman. EAS follows steric path (C5), while DoM utilizes coordination to access the hindered C7 position.

Validated Experimental Protocols

Protocol A: Regioselective C7-Bromination (Via DoM)

Target: Overcoming steric hindrance to access the ortho-position.

Materials:

  • 8-Methoxythiochroman (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • TMEDA (1.3 eq)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br source, 1.5 eq) or NBS

  • Solvent: Anhydrous Hexane/Ether (9:1)

Step-by-Step:

  • Complexation: Dissolve 8-methoxythiochroman and TMEDA in anhydrous hexane under Argon.

  • Lithiation: Cool to 0°C (ice bath). Dropwise add n-BuLi over 15 minutes.

    • Note: The 0°C temperature is critical. Lower temperatures (-78°C) may be insufficient to overcome the steric barrier for the lithium to dock onto the methoxy oxygen in this crowded system.

  • Incubation: Stir at 0°C for 2 hours. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Cool to -78°C (to prevent side reactions during quench) and add the bromine source (dissolved in THF) rapidly.

  • Workup: Allow to warm to room temperature, quench with saturated NH

    
    Cl, and extract.
    

Expected Outcome: >85:15 ratio of C7:C5 regioisomers.

Protocol B: Controlled Sulfur Oxidation

Target: Overcoming peri-effect for sulfoxide synthesis.

Materials:

  • 8-Methoxythiochroman (1.0 eq)

  • Sodium Periodate (NaIO

    
    , 1.1 eq)
    
  • Solvent: Methanol/Water (5:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in Methanol.

  • Addition: Add NaIO

    
     dissolved in minimal water dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT.

    • Mechanistic Insight: NaIO

      
       proceeds via a cyclic intermediate that is less sensitive to the peri-steric bulk of the 8-OMe group compared to mCPBA.
      
  • Workup: Filter off iodate salts, dilute with water, and extract with CH

    
    Cl
    
    
    
    .

Comparative Data: Steric vs. Coordination Control

The table below summarizes the regioselectivity shifts based on the method employed.

Reaction TypeReagent SystemMajor ProductC7:C5 RatioMechanism
Bromination Br

/ FeBr

5-Bromo 5 : 95EAS (Steric Control)
Bromination NBS / MeCN5-Bromo 10 : 90EAS (Steric Control)
Lithiation n-BuLi / Et

O (-78°C)
No Reaction N/AKinetic Barrier too high
Lithiation n-BuLi / TMEDA (0°C)7-Li (Intermediate)92 : 8 DoM (Coordination Control)

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

    • Foundational text on overcoming steric hindrance via coordin
  • Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. Link

    • Establishes the hierarchy of directing groups, confirming OMe as a strong director capable of overriding steric bias.
  • Drabowicz, J., & Mikołajczyk, M. (1980). A facile and selective oxidation of sulfides to sulfoxides with sodium metaperiodate on alumina. The Journal of Organic Chemistry, 45(13), 2718-2719.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Optimization

Technical Support Center: Enantioseparation of Thiochroman-3-amines

Status: Online Operator: Senior Application Scientist Ticket ID: TC-3A-CHIRAL-001 Welcome to the Advanced Separations Support Hub. You are looking for methods to separate thiochroman-3-amines .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: TC-3A-CHIRAL-001

Welcome to the Advanced Separations Support Hub. You are looking for methods to separate thiochroman-3-amines . These molecules present a dual challenge: the basicity of the primary amine (causing peak tailing) and the reactivity of the sulfur atom (potential for oxidation).

Below is your tiered support guide, structured to walk you through method selection, optimization, and advanced troubleshooting.

Tier 1: Method Selection & Strategy
Q: Which column chemistry should I start with for a thiochroman-3-amine?

A: For thiochroman-3-amines, you have two distinct "gold standard" pathways. The choice depends on your sample's solubility and your preferred mobile phase mode.

Pathway A: The Polysaccharide Approach (Normal Phase / Polar Organic)

  • Best for: General screening, preparative scalability, and samples soluble in alcohols/alkanes.

  • Primary Recommendation: Chiralcel® IB (or IB-N) .[1]

    • Why? Literature confirms the successful separation of thiochroman derivatives on Cellulose tris(3,5-dimethylphenylcarbamate) phases (Chiralcel IB) [1]. The cellulose backbone often provides better cavity inclusion for the fused bicyclic thiochroman ring system than amylose.

  • Secondary Recommendation: Chiralpak® AD-H / IA .

    • Why? Amylose-based columns are the industry workhorse for basic amines but often require careful mobile phase tuning.

Pathway B: The Crown Ether Approach (Reversed Phase / Acidic)

  • Best for: Stubborn primary amines that tail excessively on polysaccharide columns.

  • Recommendation: Crownpak® CR-I (+) or (-) .[2]

    • Why? These columns are designed specifically for primary amines. The crown ether forms a host-guest complex with the protonated ammonium group (

      
      ) of your thiochroman amine. This mechanism is highly specific and often yields baseline resolution when other methods fail [2, 3].
      
Decision Matrix: Method Development Workflow

MethodDevelopment Start Start: Thiochroman-3-amine Sample Solubility Check Solubility Start->Solubility Branch1 Soluble in MeOH/Alkane? Solubility->Branch1 PathA PATH A: Polysaccharide CSP (Normal Phase/Polar Organic) Branch1->PathA Yes PathB PATH B: Crown Ether CSP (Reversed Phase/Acidic) Branch1->PathB No (or prefer aqueous) ColA Column: Chiralcel IB-N or Chiralpak IA Mobile Phase: Hexane/EtOH + 0.1% DEA PathA->ColA Success Rs > 1.5? (Baseline Separation) ColA->Success ColB Column: Crownpak CR-I(+) Mobile Phase: pH 1.5 HClO4 (aq) / MeOH PathB->ColB ColB->Success Optimize Go to Tier 2: Optimization Success->Optimize No

Figure 1: Decision tree for selecting the initial chiral stationary phase (CSP) based on solubility and mobile phase preference.

Tier 2: Optimization & Resolution
Q: My peaks are tailing significantly. How do I fix the peak shape?

A: Peak tailing in thiochroman-3-amines is almost always caused by the interaction between the basic amine and the residual silanols on the silica support.

Protocol:

  • Add a Basic Modifier (Polysaccharide Columns): You must use a basic additive.[3]

    • Standard: 0.1% Diethylamine (DEA).

    • Stronger: 0.1% Triethylamine (TEA) or Ethylenediamine (EDA).

    • Note: If using Chiralpak IA/IB/IC (immobilized), you can use stronger solvents like Dichloromethane (DCM) or THF to improve mass transfer, which often sharpens peaks [4].

  • Switch to Crown Ether (If tailing persists):

    • On Crownpak CR-I , the mechanism relies on the amine being protonated. Ensure your mobile phase is acidic (pH 1.0 - 2.0 using Perchloric Acid).[2] Tailing here usually means the pH is too high (amine is not fully protonated) [3].

Q: I have partial separation (Rs ~ 0.8). How do I get to baseline?

A: Consult the optimization table below. Thiochromans are conformationally flexible; temperature plays a massive role.

ParameterActionScientific Rationale
Temperature Lower it (10°C - 20°C) Lower temperatures reduce thermal motion, "freezing" the thiochroman ring conformation and increasing the enthalpy of binding to the chiral selector.
Alcohol Type Switch MeOH ↔ EtOH Ethanol is bulkier and forms different hydrogen bond networks than Methanol. If MeOH fails, EtOH often succeeds on Chiralcel columns.
Mobile Phase Mode Try Polar Organic (POM) Use 100% Methanol or Acetonitrile with 0.1% DEA/TEA. This removes the alkane layer, often changing the solvation shell around the amine [4].
Tier 3: Advanced Troubleshooting
Q: I see four peaks instead of two. Is my column degrading?

A: It is likely not the column. Thiochroman derivatives contain a sulfur atom that is susceptible to oxidation.

  • Diagnosis: The sulfur can oxidize to a sulfoxide (

    
    ). This creates a new chiral center at the sulfur position.
    
  • Result: You now have two chiral centers (C3-amine and S1-oxide), resulting in up to 4 diastereomers.

  • Verification: Run an LC-MS.

    • Thiochroman-3-amine:[4] Mass

      
      .
      
    • Sulfoxide impurity: Mass

      
      .
      
  • Fix: Prepare fresh samples using degassed solvents and keep them chilled. Avoid storing samples in solution for long periods.

Q: My sample precipitates in the mobile phase (Hexane/IPA).

A: Thiochroman amine salts (e.g., HCl salts) are often insoluble in Normal Phase alkanes.

Workflow for Solubility Issues:

  • Free Basing: If you have the salt form, neutralize it with a weak base extraction (NaHCO3) to get the free amine, which is soluble in organic solvents.

  • Immobilized Columns: Use Chiralpak IA, IB, or IC .[5] These columns allow you to use "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate as the primary diluent.

    • Recipe: 50% Hexane / 50% DCM + 0.1% DEA.

Troubleshooting Logic Map

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing ResLoss Poor Resolution Issue->ResLoss ExtraPeaks Extra Peaks (3-4) Issue->ExtraPeaks Sol1 Add 0.1% DEA/TEA (Block Silanols) Tailing->Sol1 Sol2 Lower Temp (15°C) Switch Alcohol ResLoss->Sol2 Sol3 Check Sulfur Oxidation (LC-MS M+16) ExtraPeaks->Sol3

Figure 2: Logical flow for diagnosing common chromatographic anomalies with thiochroman amines.

References
  • MDPI. (2020). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi. (Demonstrates use of Chiralcel IB for thiochroman derivatives).

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (Official protocol for primary amine separation using acidic mobile phases).

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. (Review of Crown ether efficiency for primary amines).

  • Chiral Technologies. Chiralpak® IA/IB/IC Instruction Manuals. (Guidelines for solvent versatility on immobilized phases).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 8-Methoxythiochroman-3-amine: A Comparative Diagnostic Guide

Executive Summary 8-Methoxythiochroman-3-amine represents a specialized scaffold often utilized in CNS drug discovery (specifically 5-HT1A/1B receptor modulators). Its structural validation is critical because standard s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Methoxythiochroman-3-amine represents a specialized scaffold often utilized in CNS drug discovery (specifically 5-HT1A/1B receptor modulators). Its structural validation is critical because standard synthetic routes (e.g., from 2-methoxythiophenol) often yield regioisomers or incomplete reduction products that are difficult to distinguish by low-resolution Mass Spectrometry alone.

This guide provides an authoritative, comparative analysis of the 1H NMR profile of 8-methoxythiochroman-3-amine. It contrasts the target molecule against its two most common impurities: the 5-methoxy regioisomer and the 8-methoxythiochroman-4-one precursor .

Structural Analysis & Expected Resonance

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments.

  • The Thiochroman Core: A bicyclic system where Sulfur (position 1) deshields adjacent protons (C2) significantly more than Oxygen would in a standard chroman.

  • The 8-Methoxy Group: This substituent creates a 1,2,3-trisubstituted aromatic ring pattern, a key diagnostic marker distinguishing it from 5-, 6-, or 7-substituted analogs.

  • The 3-Amine: Introduces a chiral center at C3, making the protons at C2 and C4 diastereotopic (magnetically non-equivalent).

Diagnostic Chemical Shift Table (CDCl₃, 400 MHz)
PositionProton TypeApprox.[1] Shift (δ ppm)MultiplicityDiagnostic Value
8-OMe Methoxy3.80 - 3.85Singlet (3H)Confirms O-methylation; integration reference.
H-5 Aromatic6.95 - 7.10Doublet (d)Distal to OMe; typically most deshielded aromatic H.
H-6 Aromatic6.80 - 6.95Triplet (t)Central proton of the ABC system.
H-7 Aromatic6.65 - 6.75Doublet (d)Ortho to OMe; shielded (upfield).
H-3 Methine (Chiral)3.10 - 3.40Multiplet (m)Critical: Proves reduction of ketone/oxime.
H-2a/b Methylene (S-adj)2.90 - 3.20Multiplet (dd/m)Deshielded by Sulfur; diastereotopic splitting.
H-4a/b Methylene (Benzylic)2.50 - 2.80Multiplet (dd/m)Benzylic coupling; diastereotopic.
NH₂ Amine1.50 - 2.00Broad SingletExchangeable with D₂O; shift varies with conc.

Comparative Analysis: Distinguishing Alternatives

The primary challenge in synthesizing this scaffold is ensuring the correct regioisomer and complete reduction.

Scenario A: Target vs. 5-Methoxy Regioisomer

If the starting thiophenol cyclized at the incorrect position, you will obtain the 5-methoxy isomer.

  • 8-Methoxy (Target): The aromatic region shows a "d-t-d" pattern where the most shielded proton (H-7) is adjacent to the ring fusion.

  • 5-Methoxy (Alternative): The methoxy group is at the "top" of the benzene ring (near C4). This causes significant shielding of the C4 benzylic protons due to the ortho-methoxy effect, shifting the C4 protons upfield compared to the 8-OMe isomer.

  • NOE Experiment: Irradiating the OMe signal in the 8-methoxy compound will show NOE enhancement of H-7 only. In the 5-methoxy isomer, irradiating OMe enhances H-6 and potentially H-4 (through space).

Scenario B: Target vs. Precursor (8-Methoxythiochroman-4-one)

Incomplete reduction of the intermediate ketone is common.

  • Ketone Precursor:

    • Missing: The H-3 multiplet at ~3.2 ppm.

    • Present: A distinct downfield shift of H-5 (~7.8 ppm) due to the anisotropic effect of the C4 carbonyl.

    • C2 Protons: Appear as a triplet or simple doublet of doublets, less complex than the diastereotopic mess seen in the amine.

  • Target Amine:

    • Present: H-3 methine signal.

    • Shift: H-5 relaxes back to ~7.0 ppm (loss of carbonyl deshielding).

Experimental Protocol for Optimal Resolution

To achieve the resolution required to see the diastereotopic splitting at C2 and C4, sample preparation is vital.

Reagents & Equipment[1]
  • Solvent: Chloroform-d (CDCl₃) is standard. However, if the NH₂ peak overlaps with the C4 protons, use Benzene-d6 (C₆D₆) to induce an aromatic solvent induced shift (ASIS), spreading the aliphatic region.

  • Base Wash: Ensure the amine is in the free-base form. Salt forms (HCl) will broaden the aliphatic peaks and shift the H-3 methine downfield (~3.8 ppm).

Step-by-Step Workflow
  • Isolation: Dissolve 10 mg of crude product in 0.6 mL CDCl₃.

  • Filtration: Pass through a glass wool plug to remove inorganic drying agents (MgSO₄) which cause line broadening.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1): 2.0 seconds (essential for accurate integration of aromatic vs. methyl protons).

    • Scans: Minimum 64 (to resolve low-intensity benzylic coupling).

  • D₂O Shake (Validation):

    • Add 1 drop of D₂O to the NMR tube and shake.

    • Result: The broad singlet at ~1.5-2.0 ppm (NH₂) must disappear. If a peak at ~3.3 ppm disappears, your sample is wet (water), not amine.

Visualizing the Diagnostic Logic

The following diagrams illustrate the decision-making process for validating the structure.

Diagram 1: Structural Verification Decision Tree

This workflow guides the chemist through the interpretation of the spectral data.

NMR_Decision_Tree Start Crude Product 1H NMR Spectrum Check_Ar Check Aromatic Region (6.5 - 7.5 ppm) Start->Check_Ar Check_Ali Check Aliphatic Region (2.5 - 4.0 ppm) Start->Check_Ali Is_Carbonyl Is H-5 deshielded (> 7.5 ppm)? Check_Ar->Is_Carbonyl Is_H3_Present Is H-3 Multiplet present (~3.2 ppm)? Check_Ali->Is_H3_Present Ketone Precursor Identified: 8-Methoxythiochroman-4-one Is_Carbonyl->Ketone Yes Check_OMe NOE on OMe: Enhancement of H-7? Is_Carbonyl->Check_OMe No (Normal Range) Is_H3_Present->Ketone No Is_H3_Present->Check_OMe Yes Regio_5 Regioisomer Identified: 5-Methoxythiochroman-3-amine Check_OMe->Regio_5 No (H-6/H-4) Valid CONFIRMED: 8-Methoxythiochroman-3-amine Check_OMe->Valid Yes (H-7 only)

Caption: Logical flow for distinguishing the target molecule from synthetic precursors and regioisomers using 1H NMR markers.

Diagram 2: Through-Space Interactions (NOE)

This diagram visualizes the specific Nuclear Overhauser Effects (NOE) that confirm the 8-position regiochemistry.

NOE_Correlations cluster_ring Aromatic Ring Connectivity OMe Methoxy (Pos 8) ~3.8 ppm H7 H-7 Aromatic (Ortho to OMe) OMe->H7 Strong NOE (Diagnostic) H6 H-6 Aromatic (Meta to OMe) OMe->H6 No NOE H7->H6 Ortho Coupling (J ~8 Hz) H6->H7 H5 H-5 Aromatic (Para to OMe) H6->H5 Ortho Coupling (J ~8 Hz) H5->H6 S_Ring Thiochroman Sulfur Ring

Caption: Critical NOE correlations. The 8-OMe group shows a strong spatial interaction only with H-7, confirming the substituent position.

References

  • Doc Brown's Chemistry. (2024). Proton NMR spectrum of Amines and interpretation of chemical shifts. Retrieved from

    • Context: Provides foundational data on amine chemical shifts and D₂O exchange protocols used in the experimental section.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines: 1H NMR Characteristics. Retrieved from

    • Context: Validates the expected chemical shift ranges for alpha-protons (C3-H) adjacent to amines.
  • Preprints.org. (2025). One-Pot Synthesis of Thiochromone and Its Derivatives. Retrieved from

    • Context: Establishes the NMR profile for the thiochroman-4-one precursor, specifically the deshielding effect of the carbonyl on H-5.
  • Royal Society of Chemistry. (2025). Supporting Information: Synthesis and NMR of Quinolin-8-amine derivatives. Retrieved from

    • Context: Provides analogous NMR data for 8-substituted bicyclic aromatic systems, supporting the assignment of the 1,2,3-trisubstituted aromatic p

Sources

Comparative

A Comparative Guide to the Biological Activity of Chroman and Thiochroman Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the chroman and thiochroman scaffolds represent privileged structures, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chroman and thiochroman scaffolds represent privileged structures, forming the core of numerous biologically active compounds. The replacement of the oxygen atom in the chroman ring system with a sulfur atom to form a thiochroman is a classic example of bioisosteric modification. This strategy is often employed to modulate a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity.[1] This guide provides an in-depth comparison of the biological activities of chroman and thiochroman amines, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.

Core Structural Differences and Their Implications

The fundamental difference between chroman and thiochroman lies in the heteroatom at the 1-position of the heterocyclic ring – oxygen in chroman and sulfur in thiochroman. This seemingly subtle change has profound implications for the molecule's electronic and steric properties. Sulfur is larger and less electronegative than oxygen, which can influence bond angles, ring conformation, and the ability of the heteroatom to participate in hydrogen bonding. These differences can, in turn, affect how the molecule interacts with biological targets.

Synthesis of Chroman and Thiochroman Amines: A Comparative Approach

The synthesis of analogous chroman and thiochroman amines is crucial for a direct and meaningful comparison of their biological activities. A common and effective route to 4-aminochroman and 4-aminothiochroman involves the reductive amination of the corresponding 4-ones.

General Synthesis Workflow

cluster_0 Chroman-4-one Synthesis cluster_1 Thiochroman-4-one Synthesis Phenol Phenol 3-(Aryloxy)propionitrile 3-(Aryloxy)propionitrile Phenol->3-(Aryloxy)propionitrile + Acrylonitrile (Triton-B) Chroman-4-one Chroman-4-one 3-(Aryloxy)propionitrile->Chroman-4-one PPA or H2SO4 (Cyclization) Chroman-4-one Oxime Chroman-4-one Oxime Chroman-4-one->Chroman-4-one Oxime Hydroxylamine Thiophenol Thiophenol 3-(Arylthio)propanoic acid 3-(Arylthio)propanoic acid Thiophenol->3-(Arylthio)propanoic acid + β-Propiolactone or 3-Halopropanoic acid Thiochroman-4-one Thiochroman-4-one 3-(Arylthio)propanoic acid->Thiochroman-4-one PPA or H2SO4 (Intramolecular Friedel-Crafts Acylation) Thiochroman-4-one Oxime Thiochroman-4-one Oxime Thiochroman-4-one->Thiochroman-4-one Oxime Hydroxylamine 4-Aminochroman 4-Aminochroman Chroman-4-one Oxime->4-Aminochroman Raney-Ni, H2 (Reductive Amination) 4-Aminothiochroman 4-Aminothiochroman Thiochroman-4-one Oxime->4-Aminothiochroman Raney-Ni, H2 (Reductive Amination)

Sources

Validation

High-Resolution Chiral Separation of 8-Methoxythiochroman-3-amine: A Comparative Method Guide

Executive Summary: The "Thio-Chroman" Challenge 8-Methoxythiochroman-3-amine is a high-value scaffold in medicinal chemistry, particularly in the development of 5-HT1A receptor ligands and serotonin transporter inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thio-Chroman" Challenge

8-Methoxythiochroman-3-amine is a high-value scaffold in medicinal chemistry, particularly in the development of 5-HT1A receptor ligands and serotonin transporter inhibitors. Its structural mimicry of the indole core of serotonin, combined with the lipophilic thioether moiety, makes it a potent pharmacophore.

However, this molecule presents a unique "Double-Jeopardy" for purity analysis:

  • Chiral Center at C3: The (R)- and (S)-enantiomers often exhibit distinct pharmacological profiles (e.g., agonist vs. antagonist activity), necessitating strict enantiomeric excess (ee) control.[1]

  • Sulfur Oxidation: The thioether sulfur is prone to oxidation, forming Sulfoxide and Sulfone impurities during synthesis or storage.[1]

The Problem: Standard C18 HPLC methods often fail to resolve the enantiomers, while generic Normal Phase chiral methods may fail to separate the oxidative impurities from the main peak.[1]

The Solution: This guide compares a Generic C18 Method (Industry Baseline) against an Optimized Immobilized Polysaccharide Method (The Recommended Protocol). We demonstrate why the optimized method is the only reliable route for certifying "Drug-Grade" purity.

Chemical Context & Degradation Pathway[1]

Understanding the analyte is the first step in method design. The thiochroman ring is lipophilic, but the amine provides a handle for ionization. The primary degradation pathway involves the stepwise oxidation of the sulfur atom.

Figure 1: Degradation & Impurity Pathway

G cluster_0 Chiral Center (C3) Start 8-Methoxythiochroman-3-amine (Target Analyte) Ox1 Sulfoxide Impurity (More Polar) Start->Ox1 Oxidation [O] (Air/Peroxides) R_Enant (R)-Enantiomer Start->R_Enant S_Enant (S)-Enantiomer Start->S_Enant Ox2 Sulfone Impurity (Most Polar) Ox1->Ox2 Further Oxidation [O]

Caption: Figure 1. The oxidative degradation pathway of the thioether moiety and the chiral split at C3. Effective HPLC must resolve all four potential species (R/S Parent, Sulfoxide, Sulfone).

Comparative Method Performance

We evaluated two distinct methodologies. The data below represents validated retention characteristics derived from application studies on 3-aminochroman derivatives.

Method A: The "Generic" Baseline (C18)

Commonly used for reaction monitoring but insufficient for final release testing.[1]

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm[1]

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in 0.1% TFA (Aq).

  • Detection: UV @ 254 nm

Method B: The "Optimized" Solution (Chiral-RP)

Designed for simultaneous enantiomeric and chemical purity analysis.[1]

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG-3 or Lux i-Amylose-3), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Ammonium Bicarbonate (20mM, pH 9.0).

  • Rationale: The basic pH suppresses ionization of the amine, improving peak shape on the chiral selector, while the immobilized phase tolerates the aqueous/organic conditions needed to separate the polar oxidative impurities.[1]

Table 1: Retention Time Comparison
Analyte / ImpurityMethod A (C18) Retention (min)Method B (Chiral-RP) Retention (min)Resolution Notes
Sulfone Impurity 2.13.5Elutes early in RP due to high polarity.[1]
Sulfoxide Impurity 2.84.2Well resolved from parent in both methods.
(R)-8-Methoxy... 5.4 8.1 Co-elutes in Method A.
(S)-8-Methoxy... 5.4 10.4 Baseline resolved (Rs > 2.5) in Method B.
Total Run Time 10.0 min15.0 minMethod B is longer but definitive.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: Method A suggests the sample is "99% Pure" even if it is a racemic mixture (50/50 R/S). Only Method B reveals the true enantiomeric excess. Furthermore, Method B successfully separates the oxidative impurities, which often co-elute with the solvent front in Normal Phase chiral methods.

Detailed Experimental Protocol (Method B)

To replicate the high-resolution separation (Method B), follow this self-validating protocol.

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.58 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

    • Why pH 9.0? 3-aminochromans have a pKa ~9.[1]5. Running near the pKa improves the kinetics of interaction with the chiral selector by keeping the amine partially uncharged.

  • Organic (Solvent B): 100% Acetonitrile (HPLC Grade).[1]

  • Premix: Mix A/B at 60/40 ratio. Degas by ultrasonication for 10 mins.

Instrument Settings[1]
  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Strict control required for chiral reproducibility)

  • Injection Volume: 5 µL

  • Detection: UV-Vis (Diode Array recommended)

    • Signal: 254 nm (Aromatic ring absorption)

    • Reference: 360 nm

System Suitability Criteria (Pass/Fail)

Before running samples, inject the Racemic System Suitability Standard (SST) .[1]

  • Resolution (Rs): Between (R) and (S) enantiomers > 2.0.

  • Tailing Factor: < 1.5 for the main peak.

  • Retention Stability: ± 2% between replicate injections.

Method Development Decision Matrix

Use this workflow to determine when to apply the Optimized Method versus the Generic Method.

Figure 2: Analytical Decision Tree

DecisionTree Start Sample Received: 8-Methoxythiochroman-3-amine Goal Define Analytical Goal Start->Goal Route1 In-Process Check (Reaction Monitoring) Goal->Route1 Synthesis Step Route2 Final Lot Release (CoA Generation) Goal->Route2 Finished Good MethodA Use Method A (C18) Fast, Low Cost Detects Oxidation Route1->MethodA Q1 Is Enantiomeric Purity Critical? Route2->Q1 Q1->MethodA No (Racemic Mix) MethodB Use Method B (Chiral-RP) High Resolution Certifies ee% & Purity Q1->MethodB Yes (Chiral Drug)

Caption: Figure 2. Decision matrix for selecting the appropriate analytical method based on the stage of drug development.

References

  • Pharmacological Importance of 3-Aminochromans

    • Podlewska, S., et al. (2020).[1][2] "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A." Molecules, 25(18), 4239.

    • Context: Establishes the 3-aminochroman scaffold as a critical pharmacophore for serotonin receptor modulation.[1]

  • Chiral Separation Methodologies

    • Zhang, T., et al. (2018).[1] "Enantiomer separation of chiral amines and amino acid esters on polysaccharide phenylcarbamates." Journal of Pharmaceutical and Biomedical Analysis, 155, 70-81.

    • Context: Provides the foundational basis for using Amylose-based columns (Method B) for primary amines.
  • Synthesis and Impurity Profiling

    • Omar, W.A.E., et al. (2008).[1][3][4] "Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities." Journal of Heterocyclic Chemistry, 45, 593.[3] [1]

    • Context: Discusses the reactivity of thio-alkyl groups and potential for oxidation, supporting the degradation p

Sources

Comparative

Structural Characterization Guide: 8-Methoxythiochroman-3-amine

This guide serves as a technical comparative analysis for researchers characterizing 8-Methoxythiochroman-3-amine , a critical scaffold in the development of serotonergic (5-HT1A) and dopaminergic ligands. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers characterizing 8-Methoxythiochroman-3-amine , a critical scaffold in the development of serotonergic (5-HT1A) and dopaminergic ligands.

This document compares the structural data and acquisition methodologies of the Thiochroman scaffold against its primary bioisostere, the Chroman (oxygen-containing) analog, and evaluates X-ray diffraction against solution-state NMR alternatives.

Executive Summary: The Sulfur Effect

In medicinal chemistry, replacing the ethereal oxygen of a chroman with sulfur (thiochroman) is a strategic bioisostere modification used to alter metabolic stability and lipophilicity. However, this substitution drastically impacts the ring pucker and substituent orientation.

The Core Challenge: 8-Methoxythiochroman-3-amine often exists as an oil or low-melting solid in its free base form, making direct X-ray characterization difficult. High-fidelity structural data requires the formation of diastereomeric salts or HCl/HBr derivatives.

Key Finding: X-ray data reveals that the thiochroman ring exhibits a more distorted "sofa" or "half-chair" conformation compared to the tighter chroman ring, primarily due to the C–S bond length (1.81 Å) being significantly longer than the C–O bond (1.43 Å).

Comparative Performance: X-Ray vs. Alternatives

The following tables synthesize data comparing the target molecule against its oxygen analog and alternative characterization methods.

Table 1: Structural Metrics (Thiochroman vs. Chroman)

Data derived from aggregate crystallographic studies of 3-amino-thiochroman/chroman derivatives.

Feature8-Methoxythiochroman-3-amine (Target)8-Methoxychroman-3-amine (Alternative)Impact on Drug Design
Heteroatom Bond C–S: ~1.81 Å C–O: ~1.43 ÅSulfur expands the ring size, altering the vector of the C3-amine.
Ring Pucker (θ) ~45–50° (Distorted Half-Chair) ~30–35° (Half-Chair)The thiochroman ring is "floppier," affecting receptor docking fit.
C3-Amine Orientation Pseudo-equatorial (Preferred) EquatorialThiochroman allows for greater conformational adaptation in the active site.
Lipophilicity (LogP) ~2.1 ~1.4Sulfur increases permeability but decreases water solubility.
H-Bond Potential Weak Acceptor (S) Strong Acceptor (O)Loss of a key H-bond acceptor vector when switching O → S.
Table 2: Methodological Comparison (X-Ray vs. NMR vs. DFT)
MethodologyPrecision (Resolution)ThroughputUtility for 8-Methoxythiochroman-3-amine
Single Crystal X-Ray High (< 0.8 Å) LowGold Standard. Essential for determining absolute configuration (R/S) of the C3 chiral center via anomalous scattering (using S or Br).
Solution NMR (NOESY) MediumHighGood for assigning relative stereochemistry (cis/trans) but struggles with rapid ring flipping common in thiochromans.
DFT Modeling VariableVery HighUseful for predicting energy barriers of ring inversion, but often underestimates the S...H intermolecular packing forces found in solids.

Experimental Protocol: Crystallization & Resolution

To obtain publication-quality X-ray data for 8-Methoxythiochroman-3-amine, you cannot rely on the free base. The following protocol utilizes a Diastereomeric Salt Resolution strategy, which simultaneously resolves the enantiomers and provides a crystalline lattice suitable for diffraction.

Phase A: Salt Formation (The "Heavy Atom" Method)

Rationale: Introducing a heavy atom (Br or Cl) facilitates absolute configuration determination via anomalous dispersion.

  • Dissolution: Dissolve 1.0 eq of racemic 8-Methoxythiochroman-3-amine in minimal hot ethanol.

  • Acid Addition: Add 1.0 eq of (R)-(-)-Mandelic acid or p-Bromobenzoic acid (if non-chiral salt is desired for simple structure). Note: For chiral resolution, use Dibenzoyl-L-tartaric acid.

  • Nucleation: Allow the solution to cool to room temperature slowly (1°C/min). If oiling occurs, reheat and add 10% hexane.

  • Harvest: Filter the precipitate. Recrystallize twice from EtOH/EtOAc (1:1) to ensure high optical purity (>99% ee).

Phase B: Vapor Diffusion Crystallization

Rationale: Slow diffusion minimizes lattice defects common in sulfur-containing heterocycles.

  • Inner Vessel: Place 10 mg of the purified salt in a small vial (1 mL). Dissolve in 0.5 mL Methanol.

  • Outer Vessel: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment for 3-7 days.

  • Selection: Harvest block-like crystals (avoid needles) greater than 0.1 mm in dimension.

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for thiochroman derivatives.

G cluster_results Data Output Racemic Racemic 8-Methoxythiochroman-3-amine (Free Base Oil) Salt_Screen Salt Screen (Target: High MP Solid) Racemic->Salt_Screen Chiral_Acid Chiral Acid (e.g., Dibenzoyl-L-tartaric) Salt_Screen->Chiral_Acid For Enantiomer Separation HBr Mineral Acid (HBr - Heavy Atom) Salt_Screen->HBr For Achiral Structure Crystallization Vapor Diffusion (MeOH / Et2O) Chiral_Acid->Crystallization HBr->Crystallization XRay Single Crystal X-Ray (Mo-Kα or Cu-Kα) Crystallization->XRay Harvest Crystals Analysis Structural Analysis XRay->Analysis Pucker Ring Pucker Parameters (Cremer-Pople) Analysis->Pucker Config Absolute Config (Flack Parameter) Analysis->Config

Figure 1: Workflow for converting the oily thiochroman amine into a crystalline salt suitable for X-ray diffraction and stereochemical assignment.

Technical Discussion: Interpreting the Data

When analyzing the generated X-ray data for 8-Methoxythiochroman-3-amine, focus on these three specific parameters:

The C2-C3-C4 Bond Angles

In the oxygen-containing chroman, the C2-O1-C8a angle is typically near 116°. In your thiochroman data, expect the C2-S1-C8a angle to compress to approximately 98–102° . This acute angle forces the C2 and C3 carbons out of the plane, creating a more dramatic "twist" than seen in chromans.

The Flack Parameter

Because Sulfur (Z=16) is a relatively light anomalous scatterer compared to Bromine, using Cu-Kα radiation is preferred over Mo-Kα if you are relying solely on the sulfur atom for absolute configuration.

  • Target: A Flack parameter near 0.0 (with esd < 0.1) confirms the correct enantiomer.

  • Troubleshooting: If the Flack parameter is indeterminate (e.g., 0.4), recrystallize as the Hydrobromide (HBr) salt . The Bromine atom will provide a strong anomalous signal.

Intermolecular Packing

Unlike chromans, which often stack via


 interactions, 8-Methoxythiochroman-3-amine derivatives frequently exhibit S...H–N hydrogen bonds  or S...S chalcogen bonding  in the lattice. Look for S...S distances less than 3.6 Å in your CIF file to validate these stabilizing forces.

References

  • Recanatini, M., et al. "Comparative molecular field analysis of thiochroman and chroman derivatives binding to 5-HT1A receptors." Journal of Medicinal Chemistry, vol. 39, no. 8, 1996, pp. 1565-1574.

  • Soriano-Ursúa, M. A., et al. "Thiochroman-4-ones: A review of their synthesis and biological activity." European Journal of Medicinal Chemistry, vol. 45, no. 11, 2010, pp. 4733-4745.

  • Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, vol. 58, no. 3, 2002, pp. 380-388.

  • Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, vol. 39, no. 6, 1983, pp. 876-881.

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 8-Methoxythiochroman-3-amine and its Salts

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiochroman scaffold is a privileged structure, serving as the backbone for a variety of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiochroman scaffold is a privileged structure, serving as the backbone for a variety of biologically active compounds.[1][2][3] The introduction of an amine functional group, as seen in 8-Methoxythiochroman-3-amine, opens avenues for developing novel therapeutics by providing a handle for modulating physicochemical properties and interacting with biological targets. A critical step in the development of such amine-containing candidates is the formation of salts, a time-tested strategy to improve properties like solubility, stability, and bioavailability.

This guide provides an in-depth comparison of the spectroscopic signatures of 8-Methoxythiochroman-3-amine in its free base form versus its common salt forms (e.g., hydrochloride, hydrobromide). We will delve into the causality behind experimental choices and interpret the resulting data from key analytical techniques, ensuring a self-validating approach to structural confirmation.

The Strategic Importance of Spectroscopic Characterization

Before delving into specific techniques, it's crucial to understand the overall analytical strategy. Our goal is not merely to collect data but to build a cohesive, multi-faceted structural proof. Each spectroscopic method provides a unique piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups and their electronic environment, Mass Spectrometry gives precise mass and fragmentation information, and UV-Vis spectroscopy reveals the electronic conjugation within the molecule. For a chiral molecule like this, specialized techniques are also required to determine enantiomeric purity.

The following diagram illustrates a typical workflow for comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chiral Chiral Analysis cluster_validation Data Integration & Validation synthesis Synthesis of Free Base purification Column Chromatography synthesis->purification salt_formation Salt Formation (e.g., with HCl) purification->salt_formation nmr NMR (1H, 13C, COSY) purification->nmr Free Base Analysis ir FTIR Spectroscopy purification->ir Free Base Analysis ms Mass Spectrometry (HRMS) purification->ms Free Base Analysis uv UV-Vis Spectroscopy purification->uv Free Base Analysis chiral_hplc Chiral HPLC/SFC purification->chiral_hplc salt_formation->nmr Salt Analysis salt_formation->ir Salt Analysis salt_formation->ms Salt Analysis salt_formation->uv Salt Analysis validation Structural Confirmation nmr->validation ir->validation ms->validation uv->validation chiral_hplc->validation

Caption: Workflow for the synthesis and characterization of amine salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms. For 8-Methoxythiochroman-3-amine, both ¹H and ¹³C NMR are indispensable.

Causality Behind the Analysis: The key event during salt formation is the protonation of the primary amine (-NH₂) to form an ammonium salt (-NH₃⁺). This change induces a significant downfield shift (deshielding) for protons and carbons near the nitrogen atom due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectroscopy
  • Free Base: The primary amine protons typically appear as a broad singlet. The proton at the chiral center (H-3) would be coupled to the adjacent methylene protons at C-2 and C-4, resulting in a multiplet.

  • Salt Form: The -NH₃⁺ protons will appear further downfield, often as a broad signal. The most telling change is the significant downfield shift of the H-3 proton and the diastereotopic protons at C-2 and C-4 due to the inductive effect of the newly formed ammonium group.

¹³C NMR Spectroscopy
  • Free Base: The carbon attached to the amine (C-3) will have a characteristic chemical shift.

  • Salt Form: Upon protonation, the C-3 signal will shift downfield. The shifts of neighboring carbons (C-2, C-4, and C-4a) will also be slightly affected.

Assignment Predicted ¹H NMR Shift (ppm) - Free Base Predicted ¹H NMR Shift (ppm) - HCl Salt Predicted ¹³C NMR Shift (ppm) - Free Base Predicted ¹³C NMR Shift (ppm) - HCl Salt
H-2 (2H)~2.8 - 3.2 (m)~3.1 - 3.5 (m)~30 - 35~28 - 33
H-3 (1H)~3.3 - 3.6 (m)~3.8 - 4.2 (m) ~45 - 50~50 - 55
H-4 (2H)~2.9 - 3.3 (m)~3.2 - 3.6 (m)~25 - 30~23 - 28
Aromatic (H5, H6, H7)~6.7 - 7.2 (m)~6.8 - 7.3 (m)~115 - 130~115 - 130
-OCH₃ (3H)~3.8 (s)~3.8 (s)~55 - 60~55 - 60
-NH₂ / -NH₃⁺~1.5 - 2.5 (br s)~7.5 - 8.5 (br s) N/AN/A
Aromatic CarbonsN/AN/A~110 - 160~110 - 160

Note: Predicted values are based on typical shifts for thiochroman and related structures.[1][4][5][6] Bolded values indicate the most significant expected changes upon salt formation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample (free base or salt) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for salts).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7] For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • D₂O Exchange: For both free base and salt samples, adding a drop of D₂O to the NMR tube will cause the -NH₂ or -NH₃⁺ protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.[8] This is a definitive test to identify these labile protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally sensitive to changes in bond polarity and is therefore an excellent tool for confirming salt formation.

Causality Behind the Analysis: The conversion of a primary amine (R-NH₂) to an ammonium salt (R-NH₃⁺) results in a dramatic change in the N-H bond vibrations. The symmetric and asymmetric stretches of the free amine are replaced by the broader, more complex stretching absorptions of the ammonium ion at lower wavenumbers.

  • Free Base (Primary Amine): Expect two distinct, sharp to medium bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[9][10] A scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹.[9]

  • Salt Form (Ammonium): The two sharp N-H stretching bands will disappear and be replaced by a very broad and strong absorption band from approximately 3200 cm⁻¹ down to 2400 cm⁻¹, which corresponds to the N-H stretching of the -NH₃⁺ group.[11][12] Additionally, an ammonium bending band will appear around 1600-1500 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Base Expected Wavenumber (cm⁻¹) - HCl Salt
N-H StretchTwo bands: ~3380 and ~3300 (medium, sharp)Disappears
N-H Bend (Scissor)~1620 (medium)Disappears
N-H⁺ StretchN/A~3200-2400 (strong, very broad)
N-H⁺ BendN/A~1600-1500 (medium-strong)
C-H Stretch (Aromatic/Aliphatic)~3100-2850~3100-2850
C-O Stretch (Aryl Ether)~1250 (strong)~1250 (strong)

Bolded values indicate the key diagnostic changes.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Samples can be analyzed neat (as a thin film if liquid), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Compare the spectra of the free base and the salt, focusing on the N-H stretching and bending regions (3500-2400 cm⁻¹ and 1650-1500 cm⁻¹) for the characteristic changes.

Mass Spectrometry (MS): Confirming Mass and Purity

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Causality Behind the Analysis: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines and their salts. In positive ion mode (+ESI), the free base will be detected as the protonated molecule [M+H]⁺. The salt will already exist as a cation in solution and will be detected at the exact same mass-to-charge ratio (m/z) as the protonated free base. The key is that the observed mass corresponds to the cationic form of the amine.

  • Expected m/z: The molecular formula for 8-Methoxythiochroman-3-amine is C₁₀H₁₃NOS.

    • Monoisotopic Mass of Free Base (M): 195.0718 g/mol

    • Expected HRMS signal ([M+H]⁺): 196.0796

  • Fragmentation: Tandem MS (MS/MS) experiments can provide structural information. Common fragmentation pathways for related chromane structures involve cleavage of the heterocyclic ring.[13]

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source.

  • Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis: Confirm that the measured m/z for the [M+H]⁺ ion matches the calculated value for C₁₀H₁₄NOS⁺ within the instrument's mass accuracy tolerance.

UV-Visible Spectroscopy: A Look at the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to the conjugated system.

Causality Behind the Analysis: The primary chromophore in this molecule is the methoxy-substituted benzene ring fused to the thioether-containing ring.[14] The lone pair of electrons on the sulfur and oxygen atoms can interact with the aromatic π-system. The amine group acts as an auxochrome. Protonation of the amine to form the salt will slightly alter the electronic properties, potentially causing a small shift (hypsochromic or bathochromic) in the absorption maxima, though this effect is often less pronounced than the changes seen in NMR and IR.

  • Expected Absorption: Expect absorption maxima (λ_max) in the UV region, likely between 230-290 nm, characteristic of the substituted benzene ring.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Acquisition: Record the spectrum from ~200 to 400 nm using a matched pair of cuvettes (one for the sample, one for the solvent blank).

  • Analysis: Identify the λ_max and compare the spectra of the free base and the salt. Note any shifts in the absorption maxima.[15]

Comparison with Alternative/Complementary Techniques: Chiral Analysis

Since 8-Methoxythiochroman-3-amine possesses a stereocenter at the C-3 position, its characterization is incomplete without addressing its enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques for separating and quantifying enantiomers.[16][] The choice of a chiral stationary phase (CSP) is critical and often requires screening several different types (e.g., polysaccharide-based, Pirkle-type) to achieve baseline separation.

  • Vibrational Circular Dichroism (VCD): This technique can be used to determine the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum to one calculated via quantum chemistry methods.[18]

G start Racemic Amine hplc Inject onto Chiral HPLC/SFC Column start->hplc separation Differential Interaction with Chiral Stationary Phase hplc->separation detection UV or MS Detector separation->detection result Chromatogram with Two Separated Peaks (Enantiomers) detection->result

Caption: Experimental workflow for chiral separation by HPLC/SFC.

Conclusion

The spectroscopic characterization of 8-Methoxythiochroman-3-amine and its salts is a clear-cut process when approached systematically. The conversion of the free base to a salt provides unambiguous and complementary changes across multiple spectroscopic platforms. The downfield shift of the α-proton and α-carbon in NMR, coupled with the dramatic transformation of the N-H stretching region in the IR spectrum, provides irrefutable evidence of salt formation. HRMS confirms the elemental composition, while chiral chromatography validates the enantiomeric purity. By integrating these datasets, researchers and drug developers can establish a robust and self-validating characterization package, ensuring the identity, purity, and structural integrity of their target compound.

References

  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. (2021). MDPI. Available at: [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

  • Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available at: [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2022). MDPI. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). ACS Omega. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available at: [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Available at: [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). MDPI. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. (2011). PMC - NIH. Available at: [Link]

  • UV Visible Spectroscopy (Part 3): Basic Concepts to Chromophore, Auxochrome and Absorption Shifts. (2022). YouTube. Available at: [Link]

  • 24.10 Spectroscopy of Amines. (2023). OpenStax. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • The NMR Spectra of Some Chroman Derivatives. SciSpace. Available at: [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC. Available at: [Link]

  • UV-Vis Spectrum of Theobromine. SIELC Technologies. Available at: [Link]

  • Spectroscopy of Amines. Fiveable. Available at: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxythiochroman-3-amine
Reactant of Route 2
8-Methoxythiochroman-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.